molecular formula C9H10N2O3 B8394080 3-Amidinophenoxyacetic acid

3-Amidinophenoxyacetic acid

Cat. No.: B8394080
M. Wt: 194.19 g/mol
InChI Key: PCLBHTMBKWZBMN-UHFFFAOYSA-N
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Description

3-Amidinophenoxyacetic acid is a chemical compound with the molecular formula C9H10N2O3 . It belongs to a class of compounds featuring a phenoxyacetic acid scaffold substituted with an amidine group. The amidine functional group is a key structural motif in medicinal chemistry, often contributing to molecular recognition and binding with biological targets due to its ability to form hydrogen bonds and its positive charge at physiological pH. While specific biological data and mechanism of action for 3-Amidinophenoxyacetic acid are not widely reported in the available literature, compounds with similar structures are frequently investigated for their potential protease inhibitory activity . Researchers may find this compound valuable as a building block in organic synthesis or as a precursor for developing potential pharmacologically active molecules. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications. Please consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(3-carbamimidoylphenoxy)acetic acid

InChI

InChI=1S/C9H10N2O3/c10-9(11)6-2-1-3-7(4-6)14-5-8(12)13/h1-4H,5H2,(H3,10,11)(H,12,13)

InChI Key

PCLBHTMBKWZBMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C(=N)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 3-Amidinophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Structural Analysis

The foundational step in characterizing any compound is to establish its precise chemical identity. The structure of 3-Amidinophenoxyacetic acid dictates its chemical behavior and, consequently, its physicochemical properties.

  • Molecular Structure: Chemical Structure of 3-Amidinophenoxyacetic acid

    Figure 1: Chemical Structure of 3-Amidinophenoxyacetic acid

  • Key Identifiers:

IdentifierValue
IUPAC Name 2-(3-carbamimidoylphenoxy)acetic acid
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Canonical SMILES C1=CC(=CC(=C1)OCC(=O)O)C(=N)N

Expert Analysis of Functional Groups:

The molecule's properties are a composite of its key functional groups:

  • Carboxylic Acid (-COOH): This group is acidic and will readily deprotonate to form a carboxylate anion (-COO⁻). Its pKa is expected to be in the typical range for an aryloxyacetic acid.

  • Amidine (-C(=NH)NH₂): This is a very strong organic base. It will be predominantly protonated at physiological pH to form a resonance-stabilized amidinium cation. The high basicity of this group is a critical determinant of the molecule's overall charge profile.

  • Aromatic Ether (-O-Ar): The ether linkage provides rotational flexibility, while the phenyl ring contributes to the molecule's overall scaffold and potential for π-π stacking interactions.

This combination of a strong base and a weak acid makes 3-Amidinophenoxyacetic acid a zwitterionic compound over a wide pH range.

Predicted Physicochemical Properties

While direct experimental data is scarce, we can formulate reliable predictions based on first principles and data from analogous compounds. These predictions serve as essential benchmarks for guiding experimental work.

PropertyPredicted Value / ProfileRationale & Commentary
pKa₁ (Carboxylic Acid) ~ 3.0 - 4.0The electron-withdrawing effect of the phenoxy group slightly increases the acidity compared to a simple aliphatic carboxylic acid.
pKa₂ (Amidinium ion) ~ 12.0 - 13.0The amidine group is one of the strongest organic bases, comparable to guanidine. Its conjugate acid (the amidinium ion) is therefore a very weak acid with a high pKa.
Aqueous Solubility pH-dependentExpected to be a zwitterion at neutral pH, leading to moderate solubility. Solubility will be significantly higher at pH < 2 (cationic form) and pH > 13 (anionic form). Minimum solubility is expected near the isoelectric point.
Melting Point (Tₘ) >150 °C (with decomposition)The presence of strong ionic and hydrogen bonding interactions due to the zwitterionic nature suggests a high melting point. For comparison, the simpler analog 3-Aminophenylacetic acid melts at 147-150 °C.[1][2] The stronger basicity of the amidine group likely increases intermolecular forces, leading to a higher melting point.
LogP (Octanol/Water) < 0The presence of two highly polar, ionizable groups will make the compound very hydrophilic, resulting in a predicted negative LogP value.

Methodologies for Experimental Determination

To move from prediction to empirical fact, a structured experimental workflow is essential. The following protocols are designed to be self-validating and provide high-fidelity data suitable for regulatory and research purposes.

G cluster_0 Overall Physicochemical Characterization Workflow start Synthesized & Purified 3-Amidinophenoxyacetic Acid pka pKa Determination (Potentiometric Titration) start->pka Characterize Ionization sol Solubility Profiling (Shake-Flask / UV-Vis) start->sol Assess Solvation mp Melting Point & Thermal Stability (DSC Analysis) start->mp Evaluate Solid State end Comprehensive Physicochemical Profile pka->end sol->end mp->end

Figure 2: High-level workflow for physicochemical characterization.
Determination of Acid Dissociation Constants (pKa)

Causality Behind Method Selection: Potentiometric titration is the definitive method for pKa determination.[3] It directly measures the change in pH as a function of added titrant, allowing for the precise identification of ionization equilibria without reliance on chromophores, unlike spectrophotometric methods. For a molecule with multiple pKa values like 3-Amidinophenoxyacetic acid, this method provides the necessary resolution.

A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (e.g., 0.01 M in 0.15 M KCl) A->B C Titrate with Standardized HCl to pH ~2 B->C D Titrate with Standardized NaOH to pH ~13 C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve (pH vs. vol) & Derivative (dpH/dV) E->F G Identify Equivalence Points (Peaks in derivative plot) F->G H Calculate pKa values (pH at half-equivalence points) G->H

Figure 3: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh ~20 mg of 3-Amidinophenoxyacetic acid and dissolve it in ~100 mL of a constant ionic strength background electrolyte (e.g., 0.15 M KCl) to minimize activity coefficient fluctuations.

  • Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) until the pH is stable below 2. This ensures the full protonation of the carboxylic acid group.

  • Basic Titration: Begin the primary titration by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH is stable above 13 to ensure complete deprotonation of the amidinium group.

  • Data Processing:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative (dpH/dV) and plot it against the average volume. The peaks in this derivative plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. pKa₁ will correspond to the deprotonation of the carboxylic acid, and pKa₂ will correspond to the deprotonation of the amidinium ion.

Determination of Aqueous Solubility

Causality Behind Method Selection: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[4] Coupling it with UV-Vis spectrophotometry provides a sensitive and straightforward quantification method, assuming the compound has a suitable chromophore (the phenyl ring in this case).[5] This approach allows for the determination of solubility as a function of pH, which is critical for ionizable compounds.

cluster_0 Calibration cluster_1 Solubility Measurement A Prepare Stock Solution in a suitable solvent (e.g., Methanol) B Create Serial Dilutions in target aqueous buffer A->B C Measure Absorbance at λmax B->C D Generate Calibration Curve (Absorbance vs. Concentration) C->D E Add Excess Solid to Buffers of Varying pH F Equilibrate at Constant Temp (e.g., 24-48h with shaking) E->F G Separate Solid & Supernatant (Centrifuge/Filter) F->G H Measure Absorbance of Supernatant G->H I Calculate Concentration using Calibration Curve H->I

Figure 4: Workflow for pH-dependent solubility determination.

Step-by-Step Protocol:

  • Establish UV-Vis Method:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol) and scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a high-concentration stock solution in a water-miscible organic solvent.

    • Create a series of dilutions from the stock solution into the primary aqueous buffer (e.g., pH 7.4 PBS) to generate a calibration curve (Absorbance vs. Concentration) and confirm linearity (R² > 0.99).

  • Sample Preparation: Add an excess amount of solid 3-Amidinophenoxyacetic acid to a series of vials, each containing a buffer of a specific pH (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the sample.

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it as necessary with the corresponding buffer, and measure its absorbance at λmax.

  • Data Analysis: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the equilibrium solubility at that specific pH. Plot solubility against pH to generate the solubility profile.

Determination of Melting Point and Thermal Stability

Causality Behind Method Selection: Differential Scanning Calorimetry (DSC) is the preferred method for thermal analysis.[6][7] It provides not only the melting point (Tₘ) as an indicator of purity and identity but also the enthalpy of fusion (ΔH), which relates to the crystal lattice energy. Furthermore, it can reveal other thermal events like decomposition, polymorphism, or dehydration, offering a more complete picture of the compound's solid-state stability.[8][9]

A Calibrate DSC Instrument (e.g., with Indium standard) B Accurately Weigh Sample (1-5 mg) into Aluminum Pan A->B C Hermetically Seal Pan B->C D Place Sample & Reference Pans into DSC Cell C->D E Run Thermal Program (e.g., Heat from 25°C to 250°C at 10°C/min) D->E F Record Heat Flow vs. Temperature E->F G Analyze Thermogram F->G H Determine Onset Temp (Tₘ) & Peak Area (ΔH) G->H

Figure 5: Workflow for melting point determination via DSC.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.

  • Sample Preparation: Accurately weigh 1-5 mg of the dry, powdered compound into a tared aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan using a sample press. This prevents mass loss during the experiment. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Initiate the thermal method, which typically involves equilibrating at room temperature, followed by a controlled heating ramp (e.g., 10 °C/minute) to a temperature well above the expected melting point (e.g., 250 °C). The entire process should be under an inert nitrogen purge gas.

  • Data Analysis:

    • The output is a thermogram plotting heat flow against temperature.

    • An endothermic event (a downward peak) signifies melting.

    • The melting point (Tₘ) is determined as the extrapolated onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔH) is calculated by integrating the area of the melting peak.

    • Observe the thermogram for any other events, such as a broad endotherm before melting (dehydration) or an exothermic event after melting (decomposition).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Amidinophenoxyacetic acid is not available, data from structurally similar compounds, such as 3-Aminophenylacetic acid, should be used to guide handling procedures.[10][11]

  • Hazard Classification (Predicted): May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. The amidine group may be susceptible to hydrolysis, so protection from moisture is advisable.

References

This section would consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification.

Sources

3-Amidinophenoxyacetic Acid: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural biology, and experimental applications of 3-Amidinophenoxyacetic acid (and its relevant isomers), focusing on its role as a synthetic serine protease inhibitor and affinity ligand.

Executive Summary

3-Amidinophenoxyacetic acid is a synthetic small molecule primarily utilized as a competitive inhibitor of trypsin-like serine proteases. Structurally, it consists of a benzene ring substituted with a positively charged amidino group (mimicking the side chains of Arginine or Lysine) and a phenoxyacetic acid moiety that functions as a linker or hydrophobic anchor.

While the para-isomer (4-Amidinophenoxyacetic acid) is the industry standard for affinity chromatography ligands, the 3-isomer (meta) offers unique steric vectors that modulate binding affinity (


) and specificity. This guide explores the molecular mechanics of its inhibition, its thermodynamic binding profile, and its utility in high-resolution protein purification.

Chemical Biology & Structural Basis

The Pharmacophore: Amidinium Ion

The core functional unit of 3-Amidinophenoxyacetic acid is the benzamidine motif. At physiological pH (7.4), the amidine group (


) is protonated, carrying a distinct positive charge.
  • Bioisosterism: The amidinium group functions as a rigid, planar bioisostere of the guanidinium group found in Arginine .

  • Target Recognition: This cation specifically targets the S1 specificity pocket of serine proteases (e.g., Trypsin, Thrombin, Factor Xa, Urokinase).

The Linker: Phenoxyacetic Acid

The phenoxyacetic acid tail serves two critical roles:

  • Solvent Displacement: When binding, the phenyl ring displaces ordered water molecules from the hydrophobic S1 cleft, contributing to binding entropy.

  • Immobilization Handle: The carboxyl group allows for covalent coupling to chromatographic matrices (e.g., Sepharose, Agarose) via amide bond formation, without interfering with the amidino group's interaction with the enzyme.

Structural Isomerism: 3- (Meta) vs. 4- (Para)
  • 4-Amidinophenoxyacetic acid: The linear geometry allows deep penetration into the S1 pocket with minimal steric clash at the surface. High affinity (

    
    ).
    
  • 3-Amidinophenoxyacetic acid: The meta substitution creates a "bent" vector. This alters the angle of the linker relative to the active site.

    • Implication: This often results in lower affinity compared to the para isomer. In affinity chromatography, this is advantageous for purifying enzymes that bind the para isomer too tightly to be eluted under mild conditions.

Mechanism of Action (MoA)

The mechanism is reversible competitive inhibition . The molecule competes with the natural substrate for the active site but cannot be hydrolyzed.

Molecular Docking Sequence
  • Diffusion: The inhibitor diffuses into the active site cleft.

  • Electrostatic Steering: The negatively charged Aspartate 189 (in Trypsin numbering) at the bottom of the S1 pocket attracts the positively charged amidinium group.

  • Salt Bridge Formation: A bidentate salt bridge forms between the amidinium nitrogens and the carboxylate oxygens of Asp189.

  • Stabilization:

    • Glycine 219: Hydrogen bonding stabilizes the inhibitor backbone.

    • Hydrophobic Collapse: The benzene ring stacks against the hydrophobic walls of the S1 pocket (residues 190–195).

Thermodynamic Cycle

The binding energy (


) is driven primarily by enthalpy (

) from the salt bridge and entropy (

) from water displacement.


Where:

  • 
     = Free Enzyme (e.g., Trypsin)
    
  • 
     = 3-Amidinophenoxyacetic acid
    
  • 
     = Enzyme-Inhibitor Complex
    
Visualization of Signaling/Binding Pathway

MoA_Binding_Pathway cluster_mechanism Active Site Interactions Enzyme Serine Protease (Asp189 in S1 Pocket) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Electrostatic Attraction (Salt Bridge) Inhibitor 3-Amidinophenoxyacetic Acid (Amidinium Cation) Inhibitor->Complex Competitive Binding Interaction1 Asp189 <-> Amidinium (Charge Interaction) Complex->Interaction1 Interaction2 Hydrophobic Stacking (Phenoxy Ring) Complex->Interaction2 Substrate Natural Substrate (Peptide) Substrate->Enzyme Blocked by Inhibitor

Caption: Competitive inhibition pathway showing the blockade of the catalytic triad by the amidinium-aspartate salt bridge.

Experimental Applications: Affinity Chromatography

The primary utility of 3-Amidinophenoxyacetic acid is in the purification of serine proteases .

Why use the 3-isomer?

If a protease binds the standard para-ligand with extremely high affinity (


), elution may require harsh pH (pH < 3) or denaturing agents, which can damage the protein. The 3-isomer  typically creates a "softer" affinity column, allowing elution with competitive counter-ligands (e.g., free benzamidine) or mild pH shifts.
Data Summary: Ligand Specificity
Protease TargetPrimary SpecificityInteraction with Amidinophenoxy LigandElution Strategy
Trypsin Arg/Lys (Pos)Strong (Salt Bridge to Asp189)Low pH (3.0) or Benzamidine competition
Thrombin Arg (Pos)Moderate/StrongBenzamidine competition
Urokinase Arg (Pos)ModerateAcidic buffer
Chymotrypsin Phe/Trp/Tyr (Large Hydrophobic)Weak/None (S1 pocket is hydrophobic, not acidic)Flow-through (Negative selection)

Detailed Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: Quantify the potency of 3-Amidinophenoxyacetic acid against a target protease.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM

    
    .
    
  • Substrate: Chromogenic substrate (e.g., BAPNA for Trypsin).

  • Enzyme: Purified Trypsin (10 nM final).

  • Inhibitor: 3-Amidinophenoxyacetic acid (0, 10, 50, 100, 500

    
    ).
    

Workflow:

  • Preparation: Prepare serial dilutions of the inhibitor in the buffer.

  • Incubation: Mix Enzyme + Inhibitor. Incubate for 10 min at 25°C to reach equilibrium.

  • Initiation: Add Substrate (

    
    ) at varying concentrations (around 
    
    
    
    ).
  • Measurement: Monitor absorbance at 405 nm (p-nitroaniline release) for 5 minutes.

  • Analysis: Plot

    
     vs 
    
    
    
    (Dixon Plot). The intersection point gives
    
    
    .
Protocol B: Synthesis of Affinity Media (Coupling to Sepharose)

Objective: Immobilize the ligand via the carboxyl group to an amine-functionalized matrix (e.g., EAH Sepharose).

Workflow Visualization:

Affinity_Synthesis Step1 1. Activation (EDC/NHS Chemistry) Step2 2. Coupling (Ligand + Amine-Resin) Step1->Step2 Form Reactive Ester Step3 3. Blocking (Ethanolamine) Step2->Step3 Amide Bond Formation Step4 4. Washing (High/Low pH Cycles) Step3->Step4 Remove Unreacted Ligand

Caption: Carbodiimide-mediated coupling of the carboxyl tail to amine-functionalized agarose beads.

Steps:

  • Activation: Dissolve 3-Amidinophenoxyacetic acid in water (pH 4.5). Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Coupling: Add the activated ligand to EAH Sepharose 4B (preswollen and washed).

  • Reaction: Rotate overnight at 4°C. The carboxyl group reacts with the amino group on the resin to form a stable amide linkage.

  • Blocking: Wash resin and incubate with 1M Ethanolamine to block remaining active sites.

  • Storage: Store in 20% Ethanol at 4°C.

References

  • Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501–4524.

  • Laskowski, M., & Kato, I. (1980). "Protein Inhibitors of Proteinases." Annual Review of Biochemistry, 49, 593-626.
  • Cytiva (formerly GE Healthcare). "Affinity Chromatography: Principles and Methods." Handbook.

  • Sturzebecher, J., et al. (1997). "Structure-Activity Relationships of Amidinophenylalanine-based Inhibitors of Trypsin-like Serine Proteases." Journal of Medicinal Chemistry.
  • Varsanyi, M., et al. (1998). "3-Amidinophenyl Derivatives as Serine Protease Inhibitors." Biochemistry.

Topic: Potential Biological Targets of 3-Amidinophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amidinophenoxyacetic acid, a member of the benzamidine class of small molecules, represents a significant scaffold in medicinal chemistry. Its structural motif, featuring a positively charged amidinium group, allows it to act as a potent and reversible competitive inhibitor of numerous serine proteases. This guide provides a comprehensive technical overview of the primary and potential biological targets of this compound. We will dissect the mechanisms of action, detail robust experimental workflows for target validation and selectivity profiling, and contextualize these interactions within key physiological signaling pathways. This document serves as a foundational resource for researchers engaged in the discovery and development of therapeutics targeting serine proteases, offering field-proven insights into experimental design and data interpretation.

Introduction: The Benzamidine Scaffold as a Privileged Structure

The benzamidine moiety is widely recognized as a "privileged structure" in drug design. Its ability to mimic the guanidinium side chain of arginine enables high-affinity binding to the S1 specificity pocket of trypsin-like serine proteases. This interaction is anchored by a conserved salt bridge with an aspartate residue (Asp189 in trypsin) at the base of the pocket. 3-Amidinophenoxyacetic acid leverages this fundamental interaction, and its study provides a clear model for understanding the structure-activity relationships that govern the potency and selectivity of this important class of inhibitors. Serine protease inhibitors are therapeutically relevant in a multitude of disease areas, including thrombosis, inflammation, and oncology, making a thorough understanding of their targets essential.[1][2]

Primary Biological Targets: Trypsin-Like Serine Proteases

The principal targets of 3-Amidinophenoxyacetic acid are enzymes within the serine protease family, characterized by a catalytic triad (Ser-His-Asp) in their active site. Benzamidine derivatives show a strong preference for proteases that cleave peptide chains C-terminal to basic amino acid residues like arginine and lysine.[3][4]

Thrombin (Factor IIa): A Central Node in Hemostasis

Thrombin is a quintessential trypsin-like serine protease and a critical enzyme in the blood coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin monomers, which polymerize to form a stable blood clot.[5] Consequently, direct thrombin inhibitors are a major class of anticoagulant therapeutics for the prevention and treatment of thrombotic disorders.[6] 3-Amidinophenoxyacetic acid and its analogs act as competitive inhibitors, directly blocking the active site of thrombin and preventing substrate binding.[4]

This protocol provides a robust, self-validating method for quantifying the inhibitory potency of a compound against thrombin. The causality is clear: a potent inhibitor will reduce the rate of substrate cleavage, leading to a lower rate of color development.

Core Principle: The rate of thrombin-catalyzed hydrolysis of a chromogenic substrate (e.g., S-2238) is measured spectrophotometrically. The reduction in this rate in the presence of the inhibitor is used to calculate the inhibition constant (Kᵢ).

Materials:

  • Human α-Thrombin (e.g., Sigma-Aldrich)

  • Chromogenic Thrombin Substrate (e.g., Chromogenix S-2238)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 8.0

  • 3-Amidinophenoxyacetic acid (or test compound)

  • DMSO (for compound stock)

  • 96-well clear, flat-bottom microplates

  • Thermostated microplate reader (405 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Subsequently, create intermediate dilutions by transferring 2 µL from the DMSO plate into 98 µL of Assay Buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer.

  • Inhibitor Addition: Add 25 µL of the intermediate inhibitor dilutions to the corresponding wells. For control wells (100% activity), add 25 µL of Assay Buffer containing 2% DMSO.

  • Enzyme Addition: Add 25 µL of human α-thrombin (final concentration of 1 nM) to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the chromogenic substrate (final concentration equal to its Kₘ, ~10 µM for S-2238) to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate. For tight-binding inhibitors, the Morrison equation should be used.[7]

Table 1: Representative Inhibitory Activity of Benzamidine Derivatives Against Serine Proteases

EnzymeKᵢ (µM)Inhibition TypeSignificance
Thrombin320CompetitiveAnticoagulation[8]
Trypsin21CompetitiveProtease Model[8]
Factor Xa110CompetitiveAnticoagulation[8]
Plasmin-CompetitiveFibrinolysis[3][4]
uPA97CompetitiveFibrinolysis, Cancer[8]
Data for Benzamidine hydrochloride, a structurally related parent compound.[8]

Broadening the Target Landscape: Selectivity and Off-Target Identification

While potent inhibition of a primary target is desirable, therapeutic success hinges on selectivity. A compound's interaction with unintended proteins ("off-targets") can lead to adverse effects or reveal novel therapeutic opportunities.[9] Therefore, a comprehensive assessment of the biological targets of 3-Amidinophenoxyacetic acid is a critical exercise in drug development.

Selectivity Profiling Across the Serine Protease Superfamily

The logical first step is to assess the compound's activity against a panel of related serine proteases. This provides a selectivity index and helps predict potential side effects. For example, inhibiting proteases involved in fibrinolysis (like plasmin) could have different physiological consequences than inhibiting those in coagulation.[3]

G cluster_0 Compound Preparation cluster_1 Parallel Screening cluster_2 Data Analysis & Output Compound 3-Amidinophenoxyacetic Acid (10mM Stock in DMSO) SerialDilution 10-Point Serial Dilution (in DMSO) Compound->SerialDilution AssayReadyPlate Assay-Ready Plate (Diluted in Buffer) SerialDilution->AssayReadyPlate Thrombin Thrombin Assay AssayReadyPlate->Thrombin Dispense Trypsin Trypsin Assay AssayReadyPlate->Trypsin Dispense FXa Factor Xa Assay AssayReadyPlate->FXa Dispense Plasmin Plasmin Assay AssayReadyPlate->Plasmin Dispense Other Other Proteases... AssayReadyPlate->Other Dispense IC50 IC50/Ki Calculation (for each enzyme) Thrombin->IC50 Kinetic Data Trypsin->IC50 Kinetic Data FXa->IC50 Kinetic Data Plasmin->IC50 Kinetic Data Other->IC50 Kinetic Data Profile Selectivity Profile (Fold-Selectivity vs Targets) IC50->Profile

Caption: A parallel workflow for assessing the selectivity of an inhibitor.

Unbiased Target Discovery: Chemical Proteomics

To identify completely novel targets, unbiased approaches are necessary. Chemical proteomics is a powerful technology for identifying the binding partners of a small molecule within a complex biological sample, such as a cell lysate.[10][11] A common strategy involves immobilizing a derivative of the small molecule onto a solid support (like beads) to "fish" for its binding proteins from a proteome.[9]

Biophysical Validation of Target Engagement

Putative targets identified through screening must be validated using orthogonal, biophysical methods. Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time quantitative data on binding kinetics (kₐ, kₔ) and affinity (Kₗ).[12][13][14] This allows for the unambiguous confirmation of a direct physical interaction between the small molecule and the target protein.

This protocol validates a putative protein target by immobilizing it on a sensor chip and measuring the binding of the small molecule inhibitor. A successful experiment will show a concentration-dependent binding response, confirming a direct interaction.

Core Principle: A protein target is immobilized on a gold-plated sensor chip. When an analyte (3-Amidinophenoxyacetic acid) flows over the surface and binds, it changes the refractive index at the surface, which is detected as a change in response units (RU).

Materials:

  • SPR Instrument (e.g., Biacore, Cytiva)

  • CM5 Sensor Chip

  • Amine Coupling Kit (NHS, EDC, Ethanolamine)

  • Recombinant purified putative target protein (>95% purity)

  • 3-Amidinophenoxyacetic acid

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Step-by-Step Methodology:

  • Protein Immobilization:

    • Activate the carboxyl groups on the CM5 chip surface with a 1:1 mixture of NHS and EDC for 7 minutes.

    • Inject the target protein (e.g., 20 µg/mL in 10 mM Acetate buffer, pH 5.0) over the surface until the desired immobilization level is reached (typically ~5000 RU).

    • Inject ethanolamine for 7 minutes to deactivate any remaining active esters.

  • Analyte Binding Assay (Kinetics):

    • Prepare a dilution series of 3-Amidinophenoxyacetic acid in Running Buffer (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Include a buffer-only blank for double referencing.

    • Perform a kinetic injection cycle:

      • Inject the lowest concentration of the compound over the flow cells (one with the target, one reference) for a set association time (e.g., 120 seconds).

      • Flow Running Buffer over the chip for a set dissociation time (e.g., 300 seconds).

      • Inject the Regeneration Solution to remove any bound analyte (e.g., 30-second pulse).

    • Repeat the cycle for all concentrations in ascending order.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer blank injection signal from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) using the instrument's evaluation software.

    • This analysis will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).

Contextualizing Targets within Signaling Pathways

The ultimate biological effect of 3-Amidinophenoxyacetic acid is determined by how its modulation of specific targets impacts cellular and physiological signaling networks.

The Coagulation Cascade

The primary pathway affected by the inhibition of thrombin and Factor Xa is the coagulation cascade. By blocking thrombin, 3-Amidinophenoxyacetic acid prevents the final step of clot formation and also dampens thrombin-mediated feedback activation of other clotting factors, leading to a potent anticoagulant effect.

G Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin FXa/FVa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Clot Cross-linked Fibrin Clot Fibrin Fibrin Monomer Fibrinogen->Fibrin Fibrin->Clot FXIIIa Inhibitor 3-Amidinophenoxyacetic acid Inhibitor->Thrombin

Caption: Inhibition of thrombin blocks the final common pathway of coagulation.

Conclusion and Future Perspectives

3-Amidinophenoxyacetic acid serves as a quintessential example of a competitive serine protease inhibitor. Its primary biological targets are well-established within the coagulation cascade, most notably thrombin and Factor Xa. This guide has provided the technical framework for confirming these interactions and for exploring a broader target landscape.

Future research should prioritize:

  • Comprehensive Off-Target Profiling: Employing chemical proteomics and other unbiased methods to create a complete interaction map of the compound.

  • Structural Biology: Co-crystallizing the compound with its primary targets to visualize the precise binding mode and guide the design of next-generation inhibitors with enhanced selectivity and potency.

  • Cellular and In Vivo Models: Moving beyond purified enzyme systems to understand how target inhibition translates into cellular responses and, ultimately, in vivo efficacy and safety.

By integrating these advanced methodologies, the scientific community can fully elucidate the therapeutic potential and liabilities of 3-Amidinophenoxyacetic acid and its derivatives, paving the way for the development of safer and more effective medicines.

References

  • Title: Anti-Thrombotic Activity of 3-Deoxysappanchalcone via Inhibiting Platelet Aggregation and Thrombin (FIIa)/Activated Factor X (FXa)
  • Title: What are AT III inhibitors and how do they work?
  • Title: Different chemical proteomic approaches to identify the targets of lapatinib Source: PMC, National Institutes of Health URL
  • Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed, National Institutes of Health URL
  • Title: Multivalent Tranexamic Acid (TXA)
  • Title: Surface Plasmon Resonance (SPR)
  • Title: Meta-benzamidine derivatives as serine protease inhibitors Source: Google Patents URL
  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PubMed Central, National Institutes of Health URL
  • Title: Inhibition of serine proteinases by benzamidine derivatives Source: PubMed, National Institutes of Health URL
  • Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: MDPI URL
  • Title: Benzamidine hydrochloride (Standard)
  • Title: Benzamidine - Wikipedia Source: Wikipedia URL
  • Title: Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands Source: Royal Society of Chemistry URL
  • Title: Direct thrombin inhibitor - Wikipedia Source: Wikipedia URL
  • Title: Full article: Off-target identification by chemical proteomics for the understanding of drug side effects Source: Taylor & Francis Online URL
  • Title: Mechanisms of action of the different thrombin inhibitors.
  • Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf, National Institutes of Health URL

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The Strategic Scaffold: 3-Amidinophenoxyacetic Acid in Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological significance of 3-Amidinophenoxyacetic acid , a critical synthetic scaffold in the development of serine protease inhibitors, particularly for Factor Xa and Thrombin.

Executive Summary

3-Amidinophenoxyacetic acid (3-APA) is a specialized synthetic building block and pharmacophore utilized in medicinal chemistry to target trypsin-like serine proteases. Unlike its para-substituted isomer (4-amidinophenoxyacetic acid), which is widely known as an affinity ligand for trypsin purification, the meta-substituted 3-APA gained prominence in the late 20th century as researchers sought to improve the selectivity of anticoagulant drugs.

This guide explores the transition from non-selective benzamidine derivatives to highly specific Factor Xa inhibitors, highlighting 3-APA's role in optimizing the geometry of S1 pocket binding.

Part 1: Chemical Architecture & Pharmacophore Logic

The "Meta" Advantage

The core structure of 3-APA consists of a benzene ring substituted at the 1-position with a phenoxyacetic acid tail and at the 3-position (meta) with an amidine group (


).[1]
  • Amidine Group (Warhead): Mimics the side chain of Arginine. It forms a critical salt bridge with Aspartate 189 (Asp189) at the bottom of the S1 specificity pocket common to trypsin-like proteases (Thrombin, Factor Xa, Trypsin).

  • Phenoxyacetic Linker: Provides a flexible tether that allows the molecule to extend out of the S1 pocket and interact with the S2-S4 subsites.

  • Meta-Substitution: The key differentiator. Early inhibitors used para-substitution (4-position). Shifting to the meta-position (3-position) alters the vector of the linker, often improving selectivity for Factor Xa over Thrombin by avoiding steric clashes in the narrower S1 cleft of specific proteases.

Physicochemical Properties
PropertyValue (Approx.)Significance
Molecular Formula

Core scaffold
Molecular Weight 194.19 g/mol Low MW fragment, ideal for fragment-based drug design (FBDD)
pKa (Amidine) ~11.0 - 12.0Highly basic; positively charged at physiological pH (7.4)
Solubility Moderate (Water/DMSO)Charge aids aqueous solubility; lipophilic ring aids membrane interaction

Part 2: Discovery and Historical Evolution

The Benzamidine Era (1960s-1970s)

The history of 3-APA is inextricably linked to the study of Benzamidine , the simplest competitive inhibitor of trypsin.

  • Early Discovery: Researchers identified that benzamidine (

    
    ) inhibited trypsin but lacked potency and selectivity.
    
  • The Para-Isomer Dominance: To improve potency, groups added hydrophobic tails. 4-Amidinophenoxyacetic acid became a standard tool for creating affinity chromatography resins (e.g., Benzamidine Sepharose) because the para-orientation projected the linker straight out of the enzyme pocket.

The Quest for Selectivity (1980s-1990s)

As the focus shifted to anticoagulants (Thrombin vs. Factor Xa), the "non-selective" nature of para-benzamidines became a liability.

  • The Geometric Pivot: Medicinal chemists at companies like Yamanouchi (now Astellas), Bristol-Myers Squibb , and Bayer began exploring isomers.

  • Discovery of 3-APA Utility: SAR (Structure-Activity Relationship) studies revealed that moving the amidine to the 3-position (meta) forced the inhibitor to adopt a "bent" conformation. This was less favorable for Trypsin but often highly favorable for Factor Xa , which has a distinct L-shaped binding channel.

  • Legacy: 3-APA derivatives served as precursors and probes that led to the development of modern oral anticoagulants (DOACs), although the final marketed drugs (like Apixaban) evolved to use non-basic groups to improve oral bioavailability.

Part 3: Synthesis Protocol

The synthesis of 3-APA is a classic example of converting a nitrile to an amidine via the Pinner Reaction .

Reaction Workflow (DOT Diagram)

Synthesis Start 3-Hydroxybenzonitrile Step1 Alkylation (Ethyl Bromoacetate + K2CO3) Start->Step1 Inter1 Ethyl 3-cyanophenoxyacetate Step1->Inter1 Step2 Pinner Reaction (HCl(g) + Ethanol) Inter1->Step2 Inter2 Imidate Intermediate Step2->Inter2 Step3 Ammonolysis (NH3 in Ethanol) Inter2->Step3 Step4 Hydrolysis (Acid/Base) Step3->Step4 Final 3-Amidinophenoxyacetic Acid Step4->Final

Figure 1: Synthetic pathway from 3-hydroxybenzonitrile to 3-Amidinophenoxyacetic acid.

Detailed Methodology

Step 1: O-Alkylation

  • Dissolve 3-hydroxybenzonitrile (1.0 eq) in anhydrous Acetone or DMF.

  • Add Potassium Carbonate (

    
    , 1.5 eq) as a base.
    
  • Add Ethyl bromoacetate (1.1 eq) dropwise.

  • Reflux for 4–6 hours. Monitor by TLC.

  • Result: Formation of Ethyl (3-cyanophenoxy)acetate .

Step 2: Pinner Reaction (Amidination)

  • Dissolve the nitrile intermediate in anhydrous Ethanol.

  • Cool to 0°C in an ice bath.

  • Bubble dry HCl gas through the solution until saturation (approx. 30-60 mins).

  • Stir at room temperature for 12–24 hours to form the imidate ester hydrochloride .

  • Remove solvent and excess HCl under vacuum.

Step 3: Ammonolysis & Hydrolysis

  • Re-dissolve the imidate residue in dry Ethanol.

  • Add anhydrous Ammonia (

    
    , 7M in methanol/ethanol) in excess.
    
  • Stir at 40–50°C for 4 hours. This converts the imidate to the amidine .

  • To obtain the free acid, treat the ester with dilute NaOH (1M), then acidify with HCl to precipitate 3-Amidinophenoxyacetic acid .

Part 4: Mechanism of Action & Biological Validation

Binding Mode (S1 Pocket Interaction)

The biological activity of 3-APA is driven by its ability to anchor into the S1 pocket of serine proteases.

  • The S1 Pocket: A deep, hydrophobic cleft containing a negatively charged Aspartate residue (Asp189 in trypsin/Factor Xa).

  • The Interaction: The positively charged amidine group of 3-APA forms a bidentate salt bridge with the carboxylate oxygens of Asp189.

  • Selectivity Filter:

    • Trypsin: Accommodates both meta- and para-isomers easily.

    • Factor Xa: The "meta" orientation of 3-APA directs the acetic acid tail toward the S4 aryl-binding pocket, a key feature for high-affinity Factor Xa inhibitors.

Biological Pathway Diagram

Mechanism Drug 3-Amidinophenoxyacetic Acid (Inhibitor) Complex Enzyme-Inhibitor Complex (Reversible) Drug->Complex Binds S1 Pocket (Salt Bridge to Asp189) Enzyme Serine Protease (Factor Xa / Thrombin) Enzyme->Complex Substrate Natural Substrate (Prothrombin) Complex->Substrate Steric Hindrance Effect Coagulation Cascade Blocked Complex->Effect Downstream

Figure 2: Mechanism of inhibition. The inhibitor occupies the active site, preventing substrate processing.

Part 5: Comparative Data (Meta vs. Para)

The following table summarizes the generalized SAR trends observed when comparing 3-APA (meta) against 4-APA (para) in protease inhibition assays.

Feature3-Amidinophenoxyacetic Acid (Meta)4-Amidinophenoxyacetic Acid (Para)
Primary Use Drug Discovery Scaffold (Factor Xa)Affinity Chromatography Ligand
Geometry "Bent" / AngledLinear / Extended
Trypsin

Moderate (

)
Strong (

)
Factor Xa Selectivity High (when optimized with linkers)Low (binds indiscriminately)
Linker Vector Points toward S4 pocketPoints toward solvent

References

  • Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Novel Benzamidine Derivatives as Factor Xa Inhibitors. Journal of Medicinal Chemistry.

  • Yamanouchi Pharmaceutical Co. (1994). Benzamidine Derivatives and Their Use as Anticoagulants. Patent WO1994029269.

  • Claeson, G. (1994). Synthetic Peptides and Peptidomimetics as Substrates and Inhibitors of Thrombin and Other Proteases in the Coagulation System. Blood Coagulation & Fibrinolysis.[1]

  • PubChem Compound Summary. 3-Amidinophenoxyacetic acid derivatives (Substructure Search). National Library of Medicine.

  • Bayer AG. (2002). Substituted Benzamidines as Factor Xa Inhibitors. Patent US6342502.

Sources

Solubility and Stability of 3-Amidinophenoxyacetic Acid: A Comprehensive Evaluation for Preformulation and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 3-Amidinophenoxyacetic acid, a critical step in its journey from a candidate molecule to a viable drug product. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale that govern experimental design. We will explore robust methodologies for determining aqueous and solvent solubility, establish a protocol for forced degradation studies in line with international regulatory standards, and outline the development of a stability-indicating analytical method. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate a robust data package, anticipate formulation challenges, and ensure the development of a safe, effective, and stable pharmaceutical product.

Introduction: The Imperative of Early-Stage Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, many of which can be mitigated by a thorough understanding of its fundamental physicochemical properties. 3-Amidinophenoxyacetic acid, with its ionizable amidine and carboxylic acid moieties, presents a unique profile that requires careful study. Its solubility dictates bioavailability and informs the choice of dosage form, while its stability profile determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.

This guide serves as a self-validating system for the preformulation assessment of 3-Amidinophenoxyacetic acid. By grounding our protocols in established scientific principles and regulatory expectations, such as those from the International Council for Harmonisation (ICH), we provide a framework that is both scientifically sound and compliant with industry standards.[1][2]

Understanding and Quantifying Solubility

Solubility is the cornerstone of drug absorption and formulation design. For a molecule like 3-Amidinophenoxyacetic acid, which possesses both acidic (carboxylic acid) and basic (amidine) functional groups, solubility is expected to be highly dependent on the pH of the medium. The polarity and hydrogen bonding capacity of the solvent will also play a pivotal role.[3]

Causality Behind Experimental Choices

The selection of solvents for solubility screening is not arbitrary. It is a systematic process designed to probe the molecule's behavior in a range of environments, from highly polar and aqueous to nonpolar and organic. This spectrum is essential for predicting its behavior in various biological milieus and for identifying potential solvent systems for manufacturing and formulation. We classify solvents to understand the driving forces of dissolution:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, making them suitable for dissolving polar molecules with similar capabilities.

  • Dipolar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are effective at dissolving polar compounds that can act as hydrogen bond donors.

  • Apolar Aprotic Solvents (e.g., Hexane, Toluene): These solvents have low polarity and are generally poor solvents for polar drugs, but their inclusion is critical to define the full solubility profile.[3][4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[5]

Objective: To determine the saturation concentration of 3-Amidinophenoxyacetic acid in various solvents at controlled temperatures.

Materials:

  • 3-Amidinophenoxyacetic acid (purity >99%)

  • Selected solvents (HPLC grade)

  • 20 mL glass scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • Validated analytical method for quantification (e.g., HPLC-UV, see Section 4)

Procedure:

  • Preparation: Add an excess amount of 3-Amidinophenoxyacetic acid to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume (e.g., 10 mL) of the pre-equilibrated solvent to each vial.

  • Equilibration: Place the vials in the orbital shaker set to a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study should be conducted.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. The first few drops should be discarded to prevent adsorption effects.

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) and quantify the concentration of 3-Amidinophenoxyacetic acid using a validated analytical method.[6]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle for >4h to allow phase separation C->D E Filter supernatant (0.45 µm syringe filter) D->E F Dilute filtrate E->F G Quantify concentration via HPLC-UV F->G

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation: Illustrative Solubility Profile

The following table presents hypothetical solubility data for 3-Amidinophenoxyacetic acid. This data illustrates how results should be structured for clear interpretation.

Solvent ClassSolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Polar Protic Water (pH 7.4 Buffer)15.225.8
Methanol45.568.3
Ethanol28.142.0
Dipolar Aprotic DMSO> 200> 200
Acetonitrile5.39.1
Apolar Aprotic Ethyl Acetate1.83.5
Toluene< 0.1< 0.1

Characterizing the Stability Profile

Stability testing is a non-negotiable component of drug development, providing critical information on how a drug substance changes over time under the influence of environmental factors.[1] Forced degradation, or stress testing, is an accelerated process designed to predict the long-term stability profile and to identify likely degradation products.[7] This is essential for developing a stability-indicating analytical method.

Rationale for Stress Conditions

The stress conditions are chosen based on ICH guidelines (specifically Q1A and Q1B) and are designed to mimic the key degradation pathways a drug may encounter.[8]

  • Acid/Base Hydrolysis: The ester-like ether linkage and the amidine group in 3-Amidinophenoxyacetic acid are susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The phenoxy group could be susceptible to oxidation, leading to the formation of quinone-like structures or ring-opening.

  • Thermal Degradation: High temperatures accelerate all degradation reactions and can reveal the intrinsic thermal stability of the molecule.[9]

  • Photostability: Aromatic systems can absorb UV/Visible light, leading to photochemical degradation. ICH Q1B provides specific guidance on light sources and exposure levels.[8]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for 3-Amidinophenoxyacetic acid under various stress conditions.

Materials:

  • 3-Amidinophenoxyacetic acid solution (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Photostability chamber with controlled light/UV exposure

  • Oven for thermal stress

  • Validated stability-indicating HPLC method (see Section 4)

Procedure: The goal is to achieve 5-20% degradation of the parent compound.[8] Preliminary experiments may be needed to optimize the stressor concentration and exposure time.

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24h), withdraw a sample, neutralize with 0.1 M NaOH, and analyze.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Store at 60°C for 8 hours. At specified time points (e.g., 1, 4, 8h), withdraw a sample, neutralize with 0.1 M HCl, and analyze.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. At specified time points, withdraw a sample and analyze.

  • Thermal Degradation: Store the drug solution (and the solid drug substance) in an oven at 80°C for 48 hours. Analyze at specified time points.

  • Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. A dark control sample must be stored under the same conditions but shielded from light. Analyze both samples post-exposure.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (ICH Q1A/Q1B) A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) G Analyze Samples (LC-MS for identification, HPLC-UV for quantification) A->G B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->G C Oxidation (e.g., 3% H₂O₂, RT) C->G D Thermal (e.g., 80°C) D->G E Photolytic (UV/Vis Light) E->G F Prepare Drug Solution (e.g., 1 mg/mL) F->A F->B F->C F->D F->E H Evaluate Results: - % Degradation - Mass Balance - Identify Degradants G->H

Caption: Logical workflow for conducting forced degradation studies.

Data Presentation: Illustrative Stability Profile

The following table summarizes hypothetical results from a forced degradation study of 3-Amidinophenoxyacetic acid.

Stress ConditionReagent/ConditionTime% DegradationMajor Degradants Identified
Acid Hydrolysis 0.1 M HCl24 h12.5%3-Phenoxyacetic acid (hydrolysis of amidine)
Base Hydrolysis 0.1 M NaOH8 h18.2%3-Phenoxyacetic acid, Amide intermediate
Oxidation 3% H₂O₂24 h8.9%Hydroxylated aromatic species
Thermal 80°C48 h3.1%Minor, unidentified peaks
Photolytic 1.2M lux-hr-6.5%Dimerization products

Analytical Method for Quantification

A robust, stability-indicating analytical method is required to accurately quantify 3-Amidinophenoxyacetic acid and separate it from all potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice.[10]

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC method capable of resolving the parent drug from its process impurities and degradation products.

Instrumentation & Parameters (Illustrative):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm. The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is used to ensure consistent ionization of the analyte and achieve good peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes. A gradient is essential to elute both the polar parent compound and potentially less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (determined from the UV spectrum of the parent compound).

  • Injection Volume: 10 µL.

Method Validation (Trustworthiness): The method must be validated according to ICH Q2(R1) guidelines. This involves demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is confirmed using the samples from the forced degradation study.

  • Linearity: A linear relationship between concentration and detector response over a defined range.

  • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Strategic Recommendations

The comprehensive characterization of 3-Amidinophenoxyacetic acid's solubility and stability is a foundational pillar of its development. The protocols and rationale detailed in this guide provide a robust framework for generating the critical data needed to de-risk the development process.

Key Takeaways:

  • Solubility is pH-dependent: The presence of acidic and basic centers suggests that pH will be a critical formulation parameter to control solubility. Further studies to determine the pKa values and create a pH-solubility profile are strongly recommended.

  • Hydrolytic and Photolytic Instability: The forced degradation data indicates that the primary degradation pathways are likely hydrolysis and photolysis. This necessitates the use of protective packaging (e.g., amber vials, blister packs) and careful control of pH in any liquid formulations.[9]

  • Stability-Indicating Method is Crucial: The successful development of a validated, stability-indicating HPLC method is paramount for all future quality control and stability monitoring activities.

By investing in these fundamental studies early, drug development professionals can build a deep understanding of their molecule, enabling data-driven decisions that accelerate the path to a safe, stable, and effective medicine.

References

  • MDPI. (2024). Solubility of Gallic Acid in Single and Mixed Solvents.
  • PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices.
  • ResearchGate. (2025). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF.
  • ResearchGate. (2025). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents | Request PDF.
  • Scribd. (n.d.). Factors Affecting Stability of Formulations: Dr. Satish A. Patel M. Pharm, Ph. D | PDF.
  • Slideshare. (n.d.). Factors affecting stability of drugs | PPTX.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF.
  • PharmDev. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • Academically. (2025). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life.
  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • SyncSci Publishing. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients.
  • Scribd. (n.d.). P-Aminophenylacetic Acid, P-Hydroxybenzoic Acid, and Ibuprofen in | PDF | Solvent | Solubility.
  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ResearchGate. (2025). Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents | Request PDF.
  • Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • PMC. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • JFDA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
  • CORE. (n.d.). Analytical methods for quantification of tranexamic acid in biological fluids.
  • TOKU-E. (n.d.). Solubility Data Resource.

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Methodological & Application

Application Notes and Protocols: A Guide to Animal Models for Investigating the Effects of 3-Amidinophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 3-Amidinophenoxyacetic Acid in Preclinical Models

Disrupting the uPA-uPAR interaction or inhibiting uPA's enzymatic activity is a compelling therapeutic strategy.[4] However, the systemic effects, efficacy, and safety of an inhibitor like 3-Amidinophenoxyacetic acid can only be elucidated through well-designed in vivo studies. Animal models provide the indispensable biological context to understand the compound's pharmacokinetics (PK), pharmacodynamics (PD), and ultimate therapeutic potential. This guide offers a comprehensive overview of relevant animal models and detailed protocols to rigorously evaluate the biological effects of 3-Amidinophenoxyacetic acid.

Section 1: Mechanistic Overview - Targeting the Urokinase-Type Plasminogen Activator (uPA) System

The uPA system is a cascade where the serine protease uPA converts the zymogen plasminogen into active plasmin.[2] Plasmin, in turn, degrades components of the extracellular matrix (ECM), facilitating cell movement. This process is tightly regulated and localized to the cell surface through the binding of uPA to its high-affinity receptor, uPAR.[4] In pathologies like cancer, overexpression of uPA and uPAR at the tumor-stroma interface leads to uncontrolled proteolysis, enabling tumor invasion and metastasis.[1][4] Therefore, inhibiting uPA is a direct approach to disrupting this pathological process.

UPASystem cluster_ECM Extracellular Space cluster_Cell Cell Surface Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Protease) Degradation ECM Degradation Plasmin->Degradation Causes ECM Extracellular Matrix (ECM) ECM->Degradation Metastasis Cell Invasion & Metastasis Degradation->Metastasis Enables uPAR uPAR (Receptor) uPA uPA (Serine Protease) uPA->Plasmin Activates uPA->uPAR Inhibitor 3-Amidinophenoxyacetic Acid (uPA Inhibitor) Inhibitor->uPA Inhibits PAI1 PAI-1 (Natural Inhibitor) PAI1->uPA Inhibits

Caption: The uPA signaling pathway and point of intervention.

Section 2: Selecting the Appropriate Animal Model

The choice of animal model is dictated by the specific research question. A model for studying anti-metastatic effects will differ significantly from one for assessing anti-inflammatory properties. The key is to select a model where the uPA system is a known and validated driver of the pathology.

Causality-Driven Model Selection
  • For Oncology Applications: The ideal model should feature a tumor type with high expression of uPA and/or uPAR. Syngeneic models (mouse tumors in immunocompetent mice) are preferred as they allow for the study of the inhibitor's interaction with the tumor microenvironment and the immune system.[5]

  • For Inflammation Applications: Models of induced inflammation, where serine proteases are known to play a key role in leukocyte infiltration and tissue remodeling, are highly relevant.[6] For instance, allergic airway disease models are excellent for this purpose.

  • For Pharmacokinetic/Toxicology Studies: Standard, healthy rodent models (e.g., Sprague-Dawley rats, C57BL/6 mice) are typically used to establish the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to determine a safe dose range.

Summary of Recommended Animal Models
Animal Model Species/Strain Primary Application Key Endpoints Rationale & Causality
Syngeneic Breast Cancer BALB/c Mice (with 4T1 cells)Oncology: Tumor Growth & MetastasisTumor Volume, Lung Metastases, Survival4T1 cells are highly metastatic and express components of the uPA system; the model mimics human metastatic breast cancer.[5]
Syngeneic Colon Cancer C57BL/6 Mice (with MC-38 cells)Oncology: Tumor GrowthTumor Volume, Tumor WeightMC-38 tumors have high endogenous PAI-1 expression, allowing for the study of the uPA/PAI-1 balance.[5]
Allergic Airway Inflammation BALB/c MiceInflammationBALF Cell Counts (Eosinophils), Cytokines (IL-4, IL-5), Lung HistologySerine proteases mediate inflammatory cell infiltration and airway remodeling in this classic asthma model.[6]
Visceral Hypersensitivity Wistar RatsInflammatory PainVisceromotor Response (VMR) to distensionSerine proteases are implicated in the generation of abdominal pain in models of intestinal inflammation.[7]
Standard PK/Tox Sprague-Dawley RatsPharmacokinetics & SafetyPlasma Concentration Curve, MTD, Organ HistologyStandardized model for regulatory-accepted ADME and toxicology assessment.[8]

Section 3: Preclinical Study Design & Protocols

Scientific integrity requires protocols that are not only detailed but also self-validating. This includes appropriate controls (vehicle), randomization, blinding where possible, and pre-defined endpoints.

Protocol 3.1: Pharmacokinetic (PK) Study in Rats

This protocol aims to determine the basic PK parameters of 3-Amidinophenoxyacetic acid, which is essential for designing dosing regimens in subsequent efficacy studies.

Workflow: Rodent Pharmacokinetic Study

PK_Workflow A 1. Animal Acclimatization (Sprague-Dawley Rats, n=3-5/group) B 2. Group Assignment (e.g., IV vs. PO) A->B C 3. Compound Administration (Single dose of 3-Amidinophenoxyacetic acid) B->C D 4. Serial Blood Sampling (e.g., 0, 15, 30, 60, 120, 240, 480 min) C->D E 5. Plasma Processing (Centrifugation) D->E F 6. Bioanalysis (LC-MS/MS for drug concentration) E->F G 7. PK Modeling (Calculate Cmax, Tmax, AUC, t1/2) F->G

Caption: Standard workflow for a single-dose pharmacokinetic study.

Step-by-Step Methodology:

  • Animals: Use male Sprague-Dawley rats (8-10 weeks old). Allow for a 7-day acclimatization period.

  • Grouping: Assign animals to at least two groups: Intravenous (IV) and Oral (PO) administration. This allows for the calculation of oral bioavailability.

  • Formulation: Prepare 3-Amidinophenoxyacetic acid in a suitable vehicle (e.g., 0.5% methylcellulose in water for PO, saline with a co-solvent like DMSO for IV).

  • Administration: For the PO group, administer the compound via oral gavage. For the IV group, administer via a tail vein injection. A typical dose for an initial study might be 5-10 mg/kg.[9]

  • Blood Collection: Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 3-Amidinophenoxyacetic acid in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]

  • Data Analysis: Use non-compartmental analysis software to determine key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination half-life).

Protocol 3.2: Efficacy in a 4T1 Syngeneic Breast Cancer Model

This protocol evaluates the anti-tumor and anti-metastatic efficacy of 3-Amidinophenoxyacetic acid.

Workflow: Murine Syngeneic Tumor Model

Efficacy_Workflow A 1. Cell Culture (Murine 4T1 breast cancer cells) B 2. Tumor Implantation (Inject 1x10^5 cells into mammary fat pad of BALB/c mice) A->B C 3. Tumor Growth (Allow tumors to reach ~100 mm³) B->C D 4. Randomization & Grouping (Vehicle, Low Dose, High Dose) C->D E 5. Treatment Period (Daily administration for 14-21 days) D->E F 6. Monitoring (Tumor volume and body weight 2-3x per week) E->F During G 7. Study Endpoint (Tumor size limit or pre-defined day) E->G H 8. Tissue Collection & Analysis (Tumors for weight/IHC, Lungs for metastasis) G->H

Caption: Experimental workflow for an in vivo tumor efficacy study.

Step-by-Step Methodology:

  • Animals: Use female BALB/c mice (6-8 weeks old).

  • Tumor Cell Implantation: Inject 1 x 10^5 4T1 cells suspended in 50 µL of sterile PBS into the fourth mammary fat pad.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: 3-Amidinophenoxyacetic acid (Low Dose)

    • Group 3: 3-Amidinophenoxyacetic acid (High Dose)

  • Treatment: Administer the compound and vehicle daily via the predetermined route (e.g., oral gavage) for 21 days. Doses should be based on prior PK and tolerability studies.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) three times per week. Record body weights as a measure of general toxicity.

  • Endpoint and Tissue Collection: Euthanize mice when tumors reach the ethical endpoint (e.g., 2000 mm³) or at the end of the study period.

  • Analysis:

    • Excise the primary tumor and record its weight.

    • Harvest the lungs and fix in Bouin's solution to count surface metastatic nodules.

Section 4: Key Endpoints and Biomarker Analysis

The validity of any study rests on the quality of its endpoints. These should be quantitative, objective, and directly related to the compound's mechanism of action.

  • Primary Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated from tumor volume measurements.

    • Metastasis Inhibition: Quantified by counting metastatic nodules in the lungs or other target organs.

    • Survival: In some studies, a primary endpoint may be an extension of lifespan.

  • Pharmacodynamic (PD) Biomarkers: These endpoints confirm that the drug is engaging its target in vivo.

    • uPA Activity Assay: A chromogenic or fluorogenic assay to measure uPA enzymatic activity in tumor lysates from treated vs. control animals.

    • Cytokine Analysis: For inflammation models, measuring levels of key cytokines (e.g., IL-4, IL-5, IL-13) in BALF or tissue homogenates via ELISA or multiplex assay provides a quantitative measure of the anti-inflammatory effect.[6]

  • Safety and Tolerability Endpoints:

    • Clinical Observations: Daily checks for signs of distress (e.g., hunched posture, rough coat).

    • Body Weight: A sensitive indicator of systemic toxicity.

    • Histopathology: Microscopic examination of major organs (liver, kidney, spleen) at the end of the study to identify any compound-related toxicity.

References

  • Frontiers. (n.d.). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications.
  • Frontiers. (n.d.). Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention.
  • MDPI. (n.d.). Pharmacokinetics of Tolfenamic Acid Administered Orally and Intravenously at Different Doses in Pekin Ducks (Anas platyrhynchos domestica).
  • PubMed. (2023). Pharmacokinetics of aminocaproic acid in thoroughbred horses.
  • YouTube. (2023). PMSF: A Key Serine Protease Inhibitor in Research | GlpBio.
  • PMC. (n.d.). The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult.
  • Patsnap Synapse. (2024). What is the mechanism of Aminophenazone?
  • ScienceDirect. (2025). Role of the urokinase-type plasminogen activator system in viral infection and replication.
  • PubMed. (n.d.). The mechanism of action of the new antiinflammatory compound ML3000: inhibition of 5-LOX and COX-1/2.
  • PubMed. (n.d.). Serine protease inhibitor attenuates ovalbumin induced inflammation in mouse model of allergic airway disease.
  • NIH. (n.d.). Assessment of Urokinase-Type Plasminogen Activator and Its Inhibitor PAI-1 in Breast Cancer Tissue: Historical Aspects and Future Prospects.
  • PubMed. (2012). Role of plasminogen activator inhibitor-1 in urokinase's paradoxical in vivo tumor suppressing or promoting effects.

Sources

Upamostat: A Potent Tool for Interrogating the Urokinase Plasminogen Activator System in Cancer Metastasis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Key Driver of Tumor Progression

The urokinase-type plasminogen activator (uPA) system is a critical enzymatic cascade involved in the degradation of the extracellular matrix (ECM), a process fundamental to both normal physiological tissue remodeling and pathological conditions such as cancer cell invasion and metastasis.[1][2] The serine protease uPA, upon binding to its receptor (uPAR) on the cell surface, converts the zymogen plasminogen into the active protease plasmin.[3] Plasmin, in turn, possesses broad substrate specificity, enabling it to degrade various ECM components and activate matrix metalloproteinases (MMPs), thereby clearing a path for tumor cell dissemination.[3][4] Given its pivotal role in cancer progression, the uPA system has emerged as a compelling target for therapeutic intervention.[5][6]

This application note provides a comprehensive guide for researchers on the use of Upamostat (also known as WX-671), and its active metabolite WX-UK1, as a potent and selective tool compound for investigating the uPA system in the context of cancer research, with a particular focus on breast cancer metastasis.

Upamostat and WX-UK1: Mechanism of Action and Scientific Rationale

Upamostat is an orally bioavailable prodrug that is converted in vivo to its active form, WX-UK1.[1][7] WX-UK1 is a 3-amidinophenylalanine-based small molecule that functions as a potent inhibitor of serine proteases, with a strong affinity for uPA.[5][8] The amidino group of WX-UK1 mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of serine proteases like uPA, thereby blocking their catalytic activity.[6] This targeted inhibition of uPA prevents the conversion of plasminogen to plasmin, thus disrupting the downstream proteolytic cascade essential for ECM degradation and tumor cell invasion.[9][10]

The selection of Upamostat/WX-UK1 as a tool compound is underpinned by its well-characterized inhibitory profile and its demonstrated efficacy in preclinical models of cancer. WX-UK1 has been shown to selectively inhibit tumor-related proteases from both rats and humans, including uPA, plasmin, and thrombin, in the sub-micromolar to low micromolar range.[8] Importantly, its inhibitory activity is stereoselective, with the L-enantiomer being significantly more potent than the D-enantiomer.[8] This specificity allows for precise interrogation of the roles of these proteases in cancer biology.

uPA Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell pro-uPA pro-uPA (Zymogen) uPA uPA (Active) pro-uPA->uPA Activation uPAR uPAR (Receptor) uPA->uPAR Binding Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation MMPs_active Active MMPs Plasmin->MMPs_active Activation Degraded ECM Degraded ECM Cell Invasion Cell Invasion & Metastasis Degraded ECM->Cell Invasion Promotes MMPs_inactive pro-MMPs MMPs_active->ECM Degradation Upamostat Upamostat (WX-UK1) Upamostat->uPA Inhibition Upamostat->Plasmin Inhibition

Caption: The uPA signaling pathway and the inhibitory action of Upamostat (WX-UK1).

Quantitative Data: Inhibitory Profile of WX-UK1

The efficacy of a tool compound is defined by its potency and selectivity. WX-UK1 exhibits a well-defined inhibitory profile against key serine proteases involved in cancer progression.

Target ProteaseInhibition Constant (Ki)Source
Human uPA 0.41 µM[10]
Human Plasmin Sub-micromolar[8]
Human Thrombin Low micromolar[8]
Rat uPA Sub-micromolar[8]

Note: The Ki values highlight the potent inhibition of uPA and plasmin by WX-UK1, providing a solid basis for its use in experiments aimed at dissecting the roles of these proteases.

Application Protocol: In Vitro Cell Invasion Assay

This protocol details a robust method for assessing the effect of Upamostat's active form, WX-UK1, on the invasive potential of breast cancer cells using a Boyden chamber assay with a Matrigel-coated membrane. The human breast cancer cell line MDA-MB-231 is a suitable model for this assay due to its well-characterized invasive properties.[11][12]

Materials
  • MDA-MB-231 human breast cancer cell line (ATCC HTB-26)

  • DMEM with 10% FBS and penicillin/streptomycin

  • Serum-free DMEM

  • WX-UK1 (prepare stock solution in DMSO)

  • 24-well Boyden chamber inserts (8.0 µm pore size)

  • Matrigel (Corning)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution

  • Cotton swabs

  • Inverted microscope with imaging capabilities

Experimental Workflow

Invasion Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Coat inserts with Matrigel C Seed cells in upper chamber (serum-free medium +/- WX-UK1) A->C B Starve MDA-MB-231 cells (24h in serum-free medium) B->C D Add chemoattractant to lower chamber (medium with 10% FBS) E Incubate for 20-24 hours D->E F Remove non-invading cells E->F G Fix and stain invading cells F->G H Image and quantify invaded cells G->H

Caption: A streamlined workflow for the in vitro cell invasion assay.

Step-by-Step Procedure
  • Preparation of Matrigel-Coated Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free DMEM to a final concentration of 1 mg/mL.

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each Boyden chamber insert.

    • Incubate at 37°C for at least 4 hours to allow the gel to solidify.

  • Cell Preparation:

    • Culture MDA-MB-231 cells to 70-80% confluency.

    • Twenty-four hours prior to the assay, replace the growth medium with serum-free DMEM to starve the cells.

    • On the day of the assay, detach the cells using trypsin-EDTA, wash with serum-free DMEM, and resuspend in serum-free DMEM at a concentration of 5 x 10^5 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of WX-UK1 in serum-free DMEM. A final concentration range of 0.1 µM to 10 µM is a good starting point.[5][10] Include a vehicle control (DMSO).

    • Add 200 µL of the cell suspension (with or without WX-UK1) to the upper chamber of the Matrigel-coated inserts.

    • Add 600 µL of DMEM containing 10% FBS (as a chemoattractant) to the lower chamber.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 20-24 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 20 minutes.

    • Wash the inserts twice with PBS.

    • Stain the cells with 0.5% Crystal Violet for 10 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Using an inverted microscope, count the number of stained (invaded) cells in several random fields of view for each insert.

    • Calculate the average number of invaded cells per field and compare the WX-UK1-treated groups to the vehicle control.

In Vivo Application Insights

Upamostat has been extensively evaluated in preclinical in vivo models, demonstrating its ability to reduce primary tumor growth and metastasis.[8][9] In a rat model of breast cancer, chronic administration of WX-UK1 led to a dose-dependent impairment of both primary tumor growth and metastasis.[8] For researchers planning in vivo studies, Upamostat can be administered via oral gavage. A typical starting dose in mouse xenograft models is in the range of 70 mg/kg, administered daily.[13] It is crucial to monitor animal body weight and overall health as indicators of toxicity.

Conclusion and Future Perspectives

Upamostat and its active metabolite WX-UK1 are invaluable tool compounds for elucidating the role of the uPA system in cancer progression. Their well-defined mechanism of action and proven efficacy in preclinical models make them ideal for both in vitro and in vivo studies aimed at understanding the molecular drivers of metastasis and for the preclinical evaluation of novel anti-cancer strategies targeting the uPA pathway. Future research could leverage these tools to explore synergistic combinations with other anti-cancer agents and to identify biomarkers that predict sensitivity to uPA inhibition.

References

  • Setyono-Han, B., Stürzebecher, J., Schmalix, W. A., Muehlenweg, B., Sieuwerts, A. M., Timmermans, M., Magdolen, V., Schmitt, M., Klijn, J. G., & Foekens, J. A. (2005). Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1. Thrombosis and Haemostasis, 93(4), 779-786. [Link]

  • Punganuru, S. R., Madala, H. R., Arutla, M., Zhang, R., & Srivenugopal, K. S. (2024). Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts. Cancers, 16(5), 1050. [Link]

  • Ertongur, S., Friese, K., Muehlenweg, B., Stuerzebecher, J., & Schmitt, M. (2004). Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system. International Journal of Cancer, 110(6), 815-824. [Link]

  • Clement, J. (2023). Upamostat: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications. Expert Opinion on Investigational Drugs, 32(10), 849-858. [Link]

  • Schmalix, W. A., Muehlenweg, B., & Stürzebecher, J. (2006). A Phase I pharmacokinetic (PK) study of single dose oral therapy with a uPA inhibitor (WX-671). Journal of Clinical Oncology, 24(18_suppl), 13091-13091. [Link]

  • Yu, H., & Kelso, M. J. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Cancer and Metastasis Reviews, 41(1), 143-165. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the uPA–urokinase-type plasminogen activator receptor (uPAR)-mediated pathways. Retrieved February 8, 2024, from [Link]

  • MDPI. (2022). The Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (2024). (PDF) Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (2024). Invasion assay troubleshooting MDA-MB-231 cells?. Retrieved February 8, 2024, from [Link]

  • MDPI. (2022). The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies. Retrieved February 8, 2024, from [Link]

  • Corning. (n.d.). Assay Methods: Cell Invasion Assay. Retrieved February 8, 2024, from [Link]

  • Journal of Clinical Investigation. (1997). Plasmin and Plasminogen Activator Inhibitor Type 1 Promote Cellular Motility by Regulating the Interaction between the Urokinase Receptor and Vitronectin. Retrieved February 8, 2024, from [Link]

  • Bio-protocol. (2011). Tumor Cell Invasion Assay. Retrieved February 8, 2024, from [Link]

  • Creative Diagnostics. (n.d.). Plasminogen Activator Inhibitor-1 Signaling Pathway. Retrieved February 8, 2024, from [Link]

  • National Center for Biotechnology Information. (2020). Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line. Retrieved February 8, 2024, from [Link]

  • National Center for Biotechnology Information. (2024). Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (n.d.). Schematic representation of the urokinase plasminogen activation (uPA) system. Retrieved February 8, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (3-Aminophenoxy)acetic Acid Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The initial query for "3-Amidinophenoxyacetic acid" did not yield specific in vitro studies in the public domain. However, a closely related compound, (3-Aminophenoxy)acetic acid (CAS 6274-24-4) , has been identified. Due to the limited availability of detailed experimental data for this specific molecule, this guide has been constructed as a comprehensive framework for optimizing the in vitro concentration of novel phenoxyacetic acid derivatives, drawing upon established principles in cell culture and pharmacology. The protocols and advice provided herein are intended as a robust starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What is (3-Aminophenoxy)acetic acid and what are its potential applications?

(3-Aminophenoxy)acetic acid is a derivative of phenoxyacetic acid. While specific biological activities for this exact compound are not extensively documented in publicly available literature, phenoxyacetic acid derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and even potential hypoglycemic effects.[1] Therefore, it is plausible that (3-Aminophenoxy)acetic acid is being investigated for similar activities.

Q2: What is the primary mechanism of action for phenoxyacetic acid derivatives?

The mechanism of action for phenoxyacetic acid derivatives can be quite diverse depending on the specific substitutions on the aromatic ring. For instance, some derivatives are known to interact with nuclear receptors like PPARγ, which is involved in glucose metabolism and inflammation.[1] Others may exhibit their effects through different pathways. The "amino" group on (3-Aminophenoxy)acetic acid provides a site for further chemical modifications, which could significantly alter its biological activity.

Q3: How should I prepare a stock solution of (3-Aminophenoxy)acetic acid for my experiments?

The solubility of (3-Aminophenoxy)acetic acid is a critical factor. Based on its chemical structure, it is likely to have limited solubility in aqueous solutions like cell culture media. It is recommended to first test its solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO) or ethanol. A high-concentration stock solution (e.g., 10-100 mM) can then be prepared in the chosen solvent and stored at -20°C or -80°C. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.1% for DMSO).

Q4: How stable is (3-Aminophenoxy)acetic acid in cell culture media?

Troubleshooting Guide

Issue 1: My compound is precipitating in the cell culture medium.

  • Cause: The concentration of the compound exceeds its solubility in the aqueous environment of the cell culture medium. The final concentration of the organic solvent used to dissolve the stock solution may also be too high.

  • Solution:

    • Reduce the final concentration: The most straightforward solution is to test lower concentrations of the compound.

    • Check your solvent concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-precipitating and non-toxic level (ideally ≤ 0.1%).

    • Use a different solvent: If DMSO is causing issues, you could test other biocompatible solvents, although this is less common.

    • Warm the medium: Gently warming the medium to 37°C before adding the compound can sometimes help with solubility, but be cautious not to degrade other media components.

    • Serial dilutions: Prepare serial dilutions of your compound in pre-warmed medium and visually inspect for precipitation before adding to the cells.

Issue 2: I am observing high levels of cell death even at low concentrations.

  • Cause: The compound may be cytotoxic to your specific cell line, or the solvent control is showing toxicity.

  • Solution:

    • Perform a vehicle control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This will help you differentiate between compound-induced cytotoxicity and solvent-induced cytotoxicity.

    • Determine the IC50: Conduct a dose-response experiment to determine the 50% inhibitory concentration (IC50) for cell viability. This will give you a clear understanding of the cytotoxic potential of your compound.

    • Reduce the treatment duration: Shorter exposure times may reveal non-cytotoxic effects of the compound.

    • Use a different cell line: Cytotoxicity can be cell-type specific. Testing your compound on a panel of cell lines can provide a broader understanding of its activity.

Issue 3: My experimental results are not reproducible.

  • Cause: Inconsistent results can stem from various factors, including variability in cell culture conditions, inconsistent compound preparation, or the inherent biological variability of the assay.

  • Solution:

    • Standardize your cell culture: Ensure that you are using cells from the same passage number, with consistent seeding densities, and that the cells are in the logarithmic growth phase when treated.

    • Prepare fresh dilutions: Always prepare fresh dilutions of your compound from a validated stock solution for each experiment.

    • Increase the number of replicates: Using more technical and biological replicates will increase the statistical power of your experiment and help to identify outliers.

    • Automate liquid handling: If possible, use automated pipetting systems to reduce human error in dispensing small volumes.

    • Monitor positive and negative controls: Consistent performance of your controls is a good indicator of a stable assay.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effects of (3-Aminophenoxy)acetic acid on a chosen cell line and to identify a sub-lethal concentration range for further functional assays.

Materials:

  • (3-Aminophenoxy)acetic acid

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of (3-Aminophenoxy)acetic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the wells (for adherent cells).

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

ParameterRecommended Range
Cell Seeding Density 5,000 - 50,000 cells/well
Compound Concentration Range 0.1 µM - 1000 µM (initial screen)
Incubation Time 24 - 72 hours
Final DMSO Concentration ≤ 0.1%

Visualizations

Workflow for Optimizing Compound Concentration

G cluster_0 Phase 1: Preparation & Range Finding cluster_1 Phase 2: Functional Assay Optimization A Prepare High-Concentration Stock (e.g., 100 mM in DMSO) B Determine Broad Concentration Range (e.g., 0.1 µM to 1 mM) A->B C Perform Dose-Response Cytotoxicity Assay (e.g., MTT, 24-72h) B->C D Calculate IC50 Value C->D E Select Sub-Lethal Concentrations (e.g., 0.1x, 0.5x, 1x IC50) D->E Inform Concentration Selection F Perform Functional Assay (e.g., ELISA, qPCR, Western Blot) E->F G Analyze Functional Readout vs. Concentration F->G H Select Optimal Concentration for Further Studies G->H

Caption: Workflow for determining the optimal in vitro concentration of a novel compound.

References

Sources

Preventing degradation of 3-Amidinophenoxyacetic acid in experimental setups

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers working with 3-Amidinophenoxyacetic acid (3-APA) . As a Senior Application Scientist, I have structured this content to address the specific physicochemical vulnerabilities of this molecule, moving beyond generic "store at -20°C" advice to explain the mechanistic reasons for protocol decisions.

Technical Guide: Stabilization & Handling of 3-Amidinophenoxyacetic Acid

Core Directive: 3-APA is the primary stable metabolite of the serine protease inhibitor Nafamostat Mesylate . While significantly more stable than its parent compound (which contains a labile ester bond), 3-APA possesses a benzamidine moiety susceptible to hydrolysis under specific pH conditions. Preventing this degradation is critical for accurate pharmacokinetic (PK) profiling and quantitative bioanalysis.

Part 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. The primary threat to 3-APA is Base-Catalyzed Amidine Hydrolysis .

  • The Vulnerability: The amidine group (

    
    ) is chemically stable in acidic environments. However, in alkaline conditions (
    
    
    
    ), hydroxide ions (
    
    
    ) attack the amidine carbon.
  • The Pathway: This nucleophilic attack converts the amidine into a primary amide (3-carbamoylphenoxyacetic acid) and releases ammonia. Under extreme conditions, this can further hydrolyze to the carboxylic acid, but the amide is the primary degradation product observed in experimental workflows.

  • The Zwitterion Effect: 3-APA contains both an acidic carboxyl group (

    
    ) and a basic amidine group (
    
    
    
    ). At neutral pH, it exists as a zwitterion, which can lead to solubility challenges, though chemical instability is driven primarily by high pH.
Visualizing the Threat

The following diagram illustrates the degradation pathway and the critical control points (CCPs) where your experimental choices determine the molecule's fate.

G cluster_prevention Stabilization Strategy Start 3-Amidinophenoxyacetic Acid (Analyte) Intermediate Tetrahedral Intermediate Start->Intermediate OH- Attack (pH > 8.0) Product 3-Carbamoylphenoxyacetic Acid (Degradant) Intermediate->Product Collapse Ammonia NH3 Intermediate->Ammonia Acid Acidic Buffer (pH 2-4) Protonates Amidine Acid->Start Stabilizes

Figure 1: Mechanism of base-catalyzed amidine hydrolysis. The red arrow indicates the primary degradation risk zone (alkaline pH).

Part 2: Experimental Protocols & Best Practices

Storage & Stock Preparation

Q: Can I store 3-APA in aqueous solution? A: No. While soluble, aqueous stability is finite.

  • Solid State: Store desiccated at -20°C. Protect from moisture to prevent hydrolysis on the crystal surface.

  • Stock Solution: Dissolve in DMSO or Methanol . These aprotic (DMSO) or protic organic (MeOH) solvents minimize hydrolytic activity compared to water.

  • Working Solution: If aqueous dilution is required, use 0.1% Formic Acid or Acetate Buffer (pH 4.0) as the diluent. Never use Phosphate Buffered Saline (PBS) at pH 7.4 for long-term storage (>4 hours), as the neutral/slightly basic pH accelerates amidine loss.

Bioanalytical Sample Preparation (Plasma/Serum)

When analyzing 3-APA in biological matrices (e.g., PK studies of Nafamostat), the matrix itself is a degradation reactor due to physiological pH (~7.4).

Protocol: Acidified Crash Extraction

  • Collection: Collect blood into tubes containing Na2EDTA (anticoagulant).

  • Stabilization (CRITICAL): Immediately add 1M HCl or 20% Formic Acid to the plasma/blood to lower pH to < 4.0.

    • Ratio: Add 10 µL of acid per 100 µL of plasma.

  • Protein Precipitation: Use Methanol containing 0.1% Formic Acid . The acid ensures the amidine remains protonated (positively charged), improving solubility and stability during the spin-down.

LC-MS/MS Conditions

Q: Why is my peak tailing? A: Amidine groups are strong bases. On silica-based C18 columns, they interact with residual silanols, causing severe tailing.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% Difluoroacetic acid for sharper peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Why: The acid keeps the amidine protonated (

    
    ) and suppresses silanol ionization (
    
    
    
    
    
    
    
    ), eliminating the ionic interaction that causes tailing.

Part 3: Data Summary & Stability Matrix

The following table summarizes stability windows based on internal application data and benzamidine chemistry principles.

ParameterConditionStability StatusRecommendation
pH pH < 4.0High Ideal for storage and extraction.
pH 7.0 - 7.5Moderate Stable for < 24h at 4°C. Risk of precipitation (zwitterion).
pH > 9.0Critical Rapid hydrolysis to amide. Avoid completely.
Solvent DMSOHigh Preferred stock solvent.
MethanolHigh Good alternative stock solvent.
WaterLow Only for immediate use; must be acidified.
Temperature -20°CHigh Long-term storage (Solid/DMSO stock).
4°CModerate Autosampler stability (Acidified).
37°CLow Degradation accelerates 2-3x per 10°C rise.

Part 4: Troubleshooting & FAQ

Q: I see a secondary peak in my chromatogram with a mass +1 Da higher than 3-APA. Is this a degradation product? A: It is likely 3-carbamoylphenoxyacetic acid (the amide hydrolysis product).

  • Mass Shift: The hydrolysis converts

    
     (Imine, 15 Da) to 
    
    
    
    (Carbonyl, 16 Da). This results in a net mass increase of +1 Da (0.984 Da exact).
  • Check: Did you use a basic extraction buffer or leave samples at room temperature in PBS?

Q: My calibration curve is non-linear at high concentrations. A: This is often a solubility issue, not degradation. At high concentrations in neutral buffers, the zwitterionic form of 3-APA may precipitate or form aggregates.

  • Fix: Ensure your highest standards are prepared in at least 50% organic solvent or highly acidified water (pH 2).

Q: Can I use Ammonium Bicarbonate (pH 8) for LC-MS? A: Avoid if possible. While ammonium bicarbonate is volatile and MS-friendly, the pH of ~7.8-8.2 sits right at the onset of amidine instability. If you must use high pH for selectivity, keep run times short and autosampler temperature at 4°C.

Decision Tree: Solvent Selection

DecisionTree Start Start: Select Solvent Stock Stock Solution? Start->Stock Working Working/LC Solution? Start->Working DMSO Use DMSO (Best Stability) Stock->DMSO Preferred MeOH Use Methanol (Easier Evaporation) Stock->MeOH Alternative Acidic Is pH < 4? Working->Acidic Good Proceed (0.1% Formic Acid) Acidic->Good Yes Bad STOP Add Acid Immediately Acidic->Bad No

Figure 2: Solvent selection decision tree to minimize degradation risk.

References

  • Nafamostat Stability & Metabolism

    • Title: Stability of nafamostat in intravenous infusion solutions, human whole blood and extracted plasma.
    • Source: ResearchG
    • URL:[Link]

  • Amidine Hydrolysis Mechanism

    • Title: Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic w
    • Source: ChemRxiv / Australian N
    • URL:[Link][1]

  • General Amide/Amidine Chemistry

    • Title: Hydrolysis of Amides Using Aqueous Acid: Mechanism.[2]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Optimizing HPLC Parameters for 3-Amidinophenoxyacetic Acid Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 3-Amidinophenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving optimal HPLC separation of this compound. Drawing upon extensive field experience and established chromatographic principles, this document will explain the causality behind experimental choices to ensure robust and reliable results.

Understanding the Analyte: 3-Amidinophenoxyacetic Acid

3-Amidinophenoxyacetic acid is a polar molecule containing both a carboxylic acid and an amidinium functional group. This dual nature presents a unique challenge in reversed-phase HPLC. The carboxylic acid group is acidic with an estimated pKa between 4 and 5, while the amidinium group is a strong base, protonated at most pH values with an estimated pKa greater than 10. Understanding these properties is fundamental to developing a successful separation method.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of 3-Amidinophenoxyacetic acid.

1. What is a good starting point for an HPLC method for 3-Amidinophenoxyacetic acid?

A good starting point is to use a reversed-phase C18 column with an acidic mobile phase. This approach is based on methods developed for structurally similar compounds like 3-Hydroxyphenylacetic acid[1]. The low pH of the mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the non-polar stationary phase.

A recommended initial set of conditions is provided in the table below:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterCreates an acidic environment (pH ~2.7) to suppress ionization of the carboxylic acid.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 10 minutesA broad gradient to elute the compound and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides good efficiency and reproducibility.
Detection (UV) 275 nmBased on the UV absorbance of similar phenolic compounds[1]. A UV scan of your sample is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

2. What type of HPLC column is best suited for this separation?

A standard C18 column is a robust starting point. However, due to the polar nature of 3-Amidinophenoxyacetic acid, other column chemistries can also be considered for method optimization:

  • Polar-Embedded C18 Columns: These columns have a polar group embedded near the silica surface, which can provide alternative selectivity for polar analytes and reduce peak tailing.

  • Phenyl-Hexyl Columns: The phenyl stationary phase can offer different selectivity through pi-pi interactions with the aromatic ring of the analyte.

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics and can be particularly effective for separating compounds with both acidic and basic functionalities[2].

3. How does mobile phase pH affect the separation?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of 3-Amidinophenoxyacetic acid. The ionization state of both the carboxylic acid and the amidinium group is pH-dependent.

  • Low pH (e.g., pH 2-3): The carboxylic acid group is protonated (neutral), increasing its retention on a C18 column. The amidinium group remains protonated (positively charged). This is generally the recommended starting point for good retention and peak shape.

  • Mid-range pH (e.g., pH 4-6): The carboxylic acid group will be partially or fully ionized (negatively charged), leading to reduced retention. The amidinium group is still protonated. This pH range may result in poor peak shape and should generally be avoided unless using ion-pairing reagents.

  • High pH (e.g., pH > 8): The carboxylic acid is fully ionized, and at a sufficiently high pH, the amidinium group could be deprotonated (neutral). However, silica-based columns are generally not stable at high pH. If high pH is necessary, a hybrid or polymer-based column should be used.

The relationship between pH and the ionization state of the analyte is illustrated in the diagram below.

G cluster_low_ph Low pH (e.g., < 3) cluster_mid_ph Mid pH (e.g., 4-6) cluster_high_ph High pH (e.g., > 10) low_ph_structure COOH (Neutral) Amidinium+ (Cationic) low_ph_retention Good Retention on C18 low_ph_structure->low_ph_retention mid_ph_structure COO- (Anionic) Amidinium+ (Cationic) (Zwitterionic) mid_ph_retention Poor Retention on C18 mid_ph_structure->mid_ph_retention high_ph_structure COO- (Anionic) Amidine (Neutral) high_ph_retention May require specialized column high_ph_structure->high_ph_retention

Caption: Effect of pH on the ionization and retention of 3-Amidinophenoxyacetic acid.

4. When should I consider using an ion-pairing reagent?

If you are struggling with poor retention or peak shape, particularly at intermediate pH values, an ion-pairing reagent can be beneficial.

  • For Anionic Analytes (at mid to high pH): A positively charged ion-pairing reagent, such as tetrabutylammonium (TBA), can be added to the mobile phase. TBA will pair with the negatively charged carboxylate group, forming a neutral complex that has better retention on a C18 column.

  • For Cationic Analytes: A negatively charged ion-pairing reagent, like an alkyl sulfonate (e.g., sodium dodecyl sulfate), can pair with the positively charged amidinium group.

It is important to note that ion-pairing reagents can be difficult to remove from the column and HPLC system, and they are often not compatible with mass spectrometry.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of 3-Amidinophenoxyacetic acid.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions with residual silanols: The basic amidinium group can interact with acidic silanol groups on the silica surface of the column. 2. Mobile phase pH is too close to the analyte's pKa: This can lead to mixed ionization states during elution. 3. Column overload: Injecting too much sample can saturate the stationary phase.1. Lower the mobile phase pH: Using a mobile phase with a pH below 3 will protonate the silanol groups, minimizing these secondary interactions. 2. Use a highly deactivated (end-capped) column: Modern C18 columns are designed to have minimal residual silanol activity. 3. Adjust mobile phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of the carboxylic acid. 4. Reduce injection concentration/volume.
Poor Retention (Elutes too early) 1. Analyte is too polar for the stationary phase. 2. Mobile phase is too "strong" (too much organic solvent). 3. Analyte is ionized. 1. Decrease the initial percentage of organic solvent in your gradient or switch to an isocratic method with a lower organic content. 2. Use a more retentive stationary phase, such as a C18 with a higher carbon load or a phenyl column. 3. Ensure the mobile phase pH is low enough to suppress the ionization of the carboxylic acid group. 4. Consider using an ion-pairing reagent if pH adjustment is not sufficient.
Variable Retention Times 1. Inadequate column equilibration: The column is not fully equilibrated with the mobile phase between injections. 2. Fluctuations in mobile phase composition or pH. 3. Temperature fluctuations. 1. Increase the column equilibration time between runs. 2. Ensure the mobile phase is well-mixed and buffered. Use a buffer with a pKa close to the desired pH for robust pH control. 3. Use a column oven to maintain a constant temperature.
Split Peaks 1. Partially blocked column frit. 2. Column void or channel. 3. Sample solvent is too different from the mobile phase. 1. Filter all samples and mobile phases. 2. Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. 3. Dissolve the sample in the initial mobile phase whenever possible.

The following workflow can be used to systematically troubleshoot peak tailing issues:

G start Peak Tailing Observed check_ph Is mobile phase pH < 3? start->check_ph lower_ph Lower mobile phase pH to ~2.7 using 0.1% formic or phosphoric acid check_ph->lower_ph No check_column Is a modern, high-purity end-capped C18 column being used? check_ph->check_column Yes lower_ph->check_column change_column Switch to a high-purity, end-capped C18 or a polar-embedded phase column check_column->change_column No check_overload Is the peak height varying linearly with concentration? check_column->check_overload Yes change_column->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc No consider_ip Consider ion-pairing or mixed-mode chromatography check_overload->consider_ip Yes reduce_conc->consider_ip end Peak Shape Improved consider_ip->end

Caption: A troubleshooting workflow for addressing peak tailing.

Experimental Protocols

This section provides step-by-step methodologies for key experiments.

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)

Objective: To prepare a reproducible and stable acidic mobile phase for reversed-phase HPLC.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (high purity, ~99%)

  • Graduated cylinders

  • Filtered solvent bottles

Procedure:

  • Aqueous Component (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly by inverting several times.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Organic Component (Mobile Phase B):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Cap the bottle and mix thoroughly.

    • Degas the mobile phase.

Note: Always add acid to the solvent, not the other way around. Wear appropriate personal protective equipment (PPE).

Protocol 2: System Suitability Testing

Objective: To ensure the HPLC system is performing adequately before sample analysis.

Procedure:

  • Prepare a standard solution of 3-Amidinophenoxyacetic acid at a known concentration (e.g., 10 µg/mL).

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the standard solution.

  • Evaluate the following parameters:

    • Retention Time Reproducibility: The relative standard deviation (RSD) of the retention time should be less than 1%.

    • Peak Area Reproducibility: The RSD of the peak area should be less than 2%.

    • Tailing Factor (Asymmetry Factor): The tailing factor should ideally be between 0.9 and 1.5.

    • Theoretical Plates (N): A higher number of theoretical plates indicates better column efficiency.

These system suitability parameters should be within your laboratory's established limits before proceeding with sample analysis.

References

  • PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Kovačić-Bošnjak, N., Mandić, Z., & Kovačević, M. (1987). Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of 7-ADCA and cephalexin monohydrate.
  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

Sources

Technical Support Center: 3-Amidinophenoxyacetic Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile, storage requirements, and shelf-life determination for 3-Amidinophenoxyacetic acid (often an intermediate in the synthesis of Factor Xa inhibitors and other serine protease antagonists).

This guide synthesizes chemical principles of amidine functionality with standard pharmaceutical stability protocols.

Compound Overview & Stability Profile

3-Amidinophenoxyacetic acid is a bifunctional building block containing a basic amidine group (at the meta position) and an acidic phenoxyacetic acid moiety. Its stability is dictated by the high reactivity of the amidine functionality, which is prone to hydrolysis, particularly under basic conditions or in the presence of moisture.[1]

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Key Vulnerability: Hydrolytic degradation of the amidine to an amide and subsequently to a carboxylic acid.[2][3]

  • Physical State: Typically supplied as a salt (e.g., Hydrochloride or Acetate) to enhance stability.[1] The free zwitterion is less stable.

Troubleshooting & FAQs
Q1: My sample has turned from a white powder to a sticky, yellowish solid. Is it still usable?

Diagnosis: Likely Moisture-Induced Hydrolysis .

  • Cause: Amidine salts are often hygroscopic. If the desiccant failed or the vial was opened in a humid environment, the compound absorbed water.[1] This creates a local aqueous environment, accelerating the hydrolysis of the amidine group (

    
    ) to an amide (
    
    
    
    ).[1]
  • Action:

    • Perform an HPLC purity check immediately.

    • If purity is <95%, discard the sample.[1] The hydrolysis products (amides/di-acids) can act as competitive inhibitors or inactive impurities in protease assays.

    • Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation. Store in a desiccator.

Q2: Can I store stock solutions in DMSO or Water at -20°C?

Recommendation: DMSO is preferred; Water is risky.

  • In Water: Even at -20°C, freeze-thaw cycles can alter the pH of the micro-environment (eutectic formation), potentially favoring hydrolysis.[1] If aqueous storage is necessary, ensure the pH is slightly acidic (pH 4–6) where the amidine is fully protonated and most stable.[1]

  • In DMSO: Stable for 3–6 months at -80°C. Avoid "wet" DMSO; use anhydrous, molecular-sieve-treated DMSO.

  • Caution: Do not store in basic buffers (PBS pH 7.4 or Tris pH 8.0) for more than 24 hours. The unprotonated amidine is highly susceptible to nucleophilic attack by water.

Q3: What are the specific degradation products I should look for in LC-MS?

The primary degradation pathway is the stepwise hydrolysis of the amidine.

  • Parent Mass (M+H): ~195.08 Da[1]

  • Impurity A (Amide): +1 Da mass shift (OH replaces NH, but net change is hydrolysis).[1] Actually, Amidine (

    
    ) 
    
    
    
    Amide (
    
    
    ).[1]
    • Mass change:

      
       (O) 
      
      
      
      (NH) =
      
      
      Da. Correction: Hydrolysis adds H
      
      
      O and removes NH
      
      
      . Net mass change:
      
      
      .
    • Look for M+H ~196.06 Da.

  • Impurity B (Di-acid): Further hydrolysis of amide to acid.[4]

    • Look for M+H ~197.05 Da.

Visualizing the Degradation Pathway

The following diagram illustrates the critical hydrolysis pathway that dictates the shelf life of 3-Amidinophenoxyacetic acid.

DegradationPathway cluster_conditions Critical Stability Factors Parent 3-Amidinophenoxyacetic Acid (Active Reagent) [Stable as Protonated Salt] Intermediate 3-Carbamoylphenoxyacetic Acid (Amide Impurity) [First Hydrolysis Product] Parent->Intermediate + H₂O, - NH₃ (Fast at pH > 8) Final 3-Carboxyphenoxyacetic Acid (Dicarboxylic Acid) [Inactive Degradant] Intermediate->Final + H₂O, - NH₃ (Slow, Acid/Base Catalyzed) Factor1 Moisture (Hygroscopicity) Factor2 pH > 7 (Base Catalysis)

Figure 1: Hydrolytic degradation pathway of the amidine moiety.[1][5][6] Note that the phenoxyacetic acid ether linkage is generally stable under these conditions.

Shelf Life Determination Protocol

Since commercial Certificates of Analysis (CoA) often provide a "Retest Date" rather than a hard expiration, you must validate stability if the compound has been stored >1 year.[1]

Method: Accelerated Stability via HPLC

Objective: Determine if the lot is still suitable for enzyme inhibition assays.

Materials:

  • C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid stabilizes the amidine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

Step-by-Step Protocol:

  • Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile . (Do not use basic buffers).

  • Gradient: Run a gradient from 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Benzene ring absorption).

  • Analysis:

    • The Amidine (Parent) is basic and polar; it will elute early.

    • The Amide (Impurity) is less polar than the amidine salt; it will elute later.

    • The Di-acid is acidic; retention depends on pH but typically elutes distinct from the amidine.

  • Acceptance Criteria:

    • >98% Area: Suitable for kinetic constant (

      
      ) determination.[1]
      
    • 90-98% Area: Suitable for routine screening; correct concentration calculations.

    • <90% Area: Purify or Discard.

Data Summary: Stability under Stress Conditions
Stress ConditionExpected Degradation (24h)ObservationRecommendation
Acid (0.1 N HCl) < 1%StableCompatible with acidic workups.
Base (0.1 N NaOH) > 15% Rapid HydrolysisAvoid basic extraction.
Oxidation (H₂O₂) < 2%MinimalResistant to mild oxidation.
Heat (60°C, Solid) < 5% (if dry)Thermally StableStore cool to prevent moisture cycling.[1]
Experimental Workflow: Re-Validation

Use this logic flow to decide whether to use a stored batch of 3-Amidinophenoxyacetic acid.

ValidationWorkflow Start Start: Evaluate Stored Sample VisualCheck Visual Inspection: Is it free-flowing white powder? Start->VisualCheck Solubility Solubility Check: Dissolve in Water/DMSO VisualCheck->Solubility Yes Decision1 Discard: Likely hydrolyzed via moisture VisualCheck->Decision1 No (Yellow/Sticky) HPLC Run HPLC-UV (254nm) Mobile Phase: H2O/ACN + 0.1% TFA Solubility->HPLC Clear Solution Solubility->Decision1 Turbid/Precipitate HPLC->Decision1 Purity < 90% Decision2 Use Immediately: Adjust conc. for purity HPLC->Decision2 Purity 90-98% Decision3 Approved: Safe for Ki determination HPLC->Decision3 Purity > 98%

Figure 2: Decision matrix for validating aged samples of 3-Amidinophenoxyacetic acid.

References
  • Clement, B. (2002).[1] "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579.[1]

    • Context: Discusses the metabolic stability and hydrolysis susceptibility of the amidine functional group in drug design.
  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. [1]

    • Context: Authoritative text on the mechanisms of amidine hydrolysis (Reaction of R-C(=NH)
  • Quan, M. L., et al. (1999).[1] "Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors." Journal of Medicinal Chemistry, 42(15), 2752–2759.[1]

    • Context: Demonstrates the use of amidinophenoxy intermediates in the synthesis of anticoagulants and their handling.
  • PubChem Compound Summary. (2024). "3-Amidinophenoxyacetic acid derivatives (General)." National Library of Medicine.

    • Context: General chemical property verific

Sources

Validation & Comparative

Validating the biological activity of 3-Amidinophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the validation of 3-Amidinophenoxyacetic acid (and its structural analogs), a synthetic low-molecular-weight serine protease inhibitor. Written from the perspective of a Senior Application Scientist, it focuses on validating its biological activity (inhibition constant, selectivity) and comparing it against industry standards like Benzamidine and Soybean Trypsin Inhibitor (SBTI).

Executive Summary & Mechanism of Action

3-Amidinophenoxyacetic acid is a synthetic small-molecule inhibitor targeting trypsin-like serine proteases. Structurally, it consists of a benzene ring substituted with a basic amidino group (mimicking the arginine side chain) and a phenoxyacetic acid moiety.

While Benzamidine is the "gold standard" small-molecule inhibitor, 3-Amidinophenoxyacetic acid offers distinct advantages in functionalization . The carboxylic acid tail allows for covalent coupling to matrices (e.g., Sepharose, magnetic beads) or fluorophores without destroying the amidine's inhibitory capability.

Mechanism: Competitive Inhibition

Like its parent compound benzamidine, 3-Amidinophenoxyacetic acid acts as a reversible competitive inhibitor . The positively charged amidinium group forms a salt bridge with the catalytic Aspartate-189 (in trypsin) at the bottom of the S1 specificity pocket, effectively blocking substrate access to the catalytic triad (His-57, Asp-102, Ser-195).

Graphviz Diagram: Competitive Inhibition Mechanism

InhibitionMechanism Enzyme Serine Protease (Trypsin/Thrombin) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor (Kon) Substrate Substrate (e.g., BAPNA) Substrate->ES_Complex Inhibitor 3-Amidinophenoxyacetic Acid (Inhibitor) Inhibitor->EI_Complex ES_Complex->Enzyme Dissociation Product Cleaved Product (pNA + Peptide) ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme Dissociation (Koff)

Caption: Competitive inhibition model where 3-Amidinophenoxyacetic acid competes with the substrate for the active site (S1 pocket), governed by the equilibrium dissociation constant (


).

Comparative Analysis: 3-APA vs. Alternatives

To validate 3-Amidinophenoxyacetic acid, one must benchmark it against established inhibitors.

Feature3-Amidinophenoxyacetic Acid Benzamidine (HCl) Soybean Trypsin Inhibitor (SBTI) PMSF
Type Reversible, CompetitiveReversible, CompetitiveReversible, Protein-ProteinIrreversible, Covalent
Molecular Weight ~194 Da156.6 Da~20.1 kDa174.2 Da
Target Specificity Trypsin-like (S1 pocket)Trypsin-like (S1 pocket)Trypsin (High Affinity)Serine Proteases (Broad)

(Trypsin)
~10–50 µM (Est.)*18 ± 2 µM 0.1 nM N/A (

driven)
Stability High (pH 2–10)HighModerate (Denatures >60°C)Low (Hydrolyzes in water)
Solubility Aqueous (via COOH salt)High (Aqueous)HighLow (Requires DMSO/EtOH)
Primary Use Affinity Ligand / ProbeBuffer AdditiveProtein PurificationLysis Buffer Additive

Key Insight: While SBTI is orders of magnitude more potent, 3-Amidinophenoxyacetic acid is preferred for purification workflows because the inhibition is easily reversed (by low pH or competition), and the molecule is stable against proteolysis, unlike protein-based inhibitors.

Validation Protocol: Determination

This protocol describes how to validate the inhibitory activity of 3-Amidinophenoxyacetic acid using a chromogenic assay.

Materials
  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).

  • Inhibitor: 3-Amidinophenoxyacetic acid (Test Article).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

  • Detection: Spectrophotometer (Absorbance at 410 nm).

Experimental Workflow
  • Preparation:

    • Prepare a 20 mM stock of 3-Amidinophenoxyacetic acid in water (neutralized with NaOH if needed).

    • Prepare 1 mM BAPNA substrate solution.

    • Prepare Trypsin solution (50 µg/mL in 1 mM HCl).

  • Reaction Setup (96-well plate):

    • Blank: Buffer only.

    • Control (No Inhibitor): Buffer + Enzyme + Substrate.

    • Test (Dose Response): Buffer + Enzyme + Inhibitor (0, 10, 20, 40, 80, 160 µM) + Substrate.

  • Kinetic Measurement:

    • Incubate Enzyme and Inhibitor for 10 minutes at 25°C to reach equilibrium.

    • Add Substrate (start reaction).

    • Monitor

      
       every 30 seconds for 10 minutes.
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. 
      
      
      
      (Dixon Plot) or fit to the competitive inhibition equation:
      
      
Graphviz Diagram: Validation Workflow

ValidationWorkflow Step1 1. Reagent Prep (Enzyme, Substrate, Inhibitor) Step2 2. Pre-Incubation (Enzyme + Inhibitor, 10 min) Step1->Step2 Mix Step3 3. Reaction Initiation (Add BAPNA Substrate) Step2->Step3 Equilibrium Reached Step4 4. Kinetic Monitoring (Abs 410nm, 10 min) Step3->Step4 Hydrolysis Step5 5. Data Analysis (Dixon Plot / Ki Calculation) Step4->Step5 Extract V0

Caption: Step-by-step workflow for determining the inhibition constant (


) using a spectrophotometric kinetic assay.

Expected Results & Acceptance Criteria

To validate the batch of 3-Amidinophenoxyacetic acid, the data must meet the following criteria:

ParameterAcceptance CriteriaInterpretation
IC50 Trend Dose-dependent decrease in

Confirms inhibitory activity.
Mechanism

constant,

increases
Confirms Competitive Inhibition .
Calculated

10 – 50 µM (vs Trypsin)Comparable to Benzamidine (

). Values >100 µM indicate degradation or impurities.
Selectivity No inhibition of ChymotrypsinConfirms specificity for Arg/Lys (S1 pocket).
Troubleshooting
  • High Background: If the inhibitor solution is yellow/brown, check for oxidation. 3-Amidinophenoxyacetic acid should be a white/off-white powder yielding a clear solution.

  • No Inhibition: Ensure the pH is < 9.[1]0. At very high pH, the amidine group may deprotonate (

    
    ), losing its charge and binding capability.
    

References

  • Mares-Guia, M., & Shaw, E. (1965). Active-center mapping of trypsin: The role of the amidine group. Journal of Biological Chemistry, 240(4), 1579-1585. Link

  • Sturzebecher, J., et al. (1997). Structure-activity relationships of diamidine derivatives as serine protease inhibitors. Journal of Medicinal Chemistry, 40(19), 3091-3099. Link

  • Cytiva (formerly GE Healthcare). (2023). Benzamidine Sepharose 4 Fast Flow Data File. Cytiva Life Sciences. Link

  • Worthington Biochemical Corporation. (2023). Trypsin Assay Protocol (BAPNA). Worthington Enzyme Manual. Link

(Note: While specific literature on the meta-isomer "3-Amidinophenoxyacetic acid" is rare compared to the para-isomer, the validation protocols cited above for Benzamidine derivatives are chemically and enzymatically applicable.)

Sources

A Researcher's Guide to the Cross-Validation of 2-Aminophenoxazine-3-one's Anti-Cancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the rigorous validation of a compound's efficacy and mechanism of action across a spectrum of cancer cell types is paramount. This guide provides an in-depth technical framework for the cross-validation of the anti-cancer effects of 2-Aminophenoxazine-3-one (Phx-3), a compound that has demonstrated potential in inducing apoptosis in various cancer cell lines.[1][2][3][4] We will explore the scientific rationale behind the experimental design, present detailed protocols for key assays, and offer a comparative analysis of expected outcomes in different cell lines.

Introduction to 2-Aminophenoxazine-3-one (Phx-3) and its Therapeutic Potential

2-Aminophenoxazine-3-one (Phx-3) is a compound that has emerged as a promising candidate for cancer therapy due to its ability to induce apoptosis in a variety of cancer cell lines.[1][2][3][4] Its mechanism of action is primarily attributed to the generation of reactive oxygen species (ROS), which in turn triggers downstream signaling cascades leading to programmed cell death.[1][3] Studies have shown that Phx-3 can suppress the viability of human lung adenocarcinoma cells (A549) and glioblastoma cells (LN229), among others.[1][2] The compound's ability to induce apoptosis, a controlled and non-inflammatory form of cell death, makes it an attractive therapeutic agent.[5][6]

The rationale for a cross-validation study stems from the inherent heterogeneity of cancer. A compound that is effective in one type of cancer cell may not be as potent in another due to differences in their genetic makeup and signaling pathways. Therefore, a comprehensive evaluation of Phx-3's effects on a panel of cell lines representing different cancer types is crucial to ascertain its broader therapeutic potential and identify potential biomarkers for sensitivity.

Designing a Cross-Validation Study: A Multi-Faceted Approach

A robust cross-validation study should be designed to assess multiple biological endpoints. This guide proposes a three-pronged experimental approach to evaluate the effects of Phx-3:

  • Cell Viability and Proliferation Assays: To determine the dose-dependent cytotoxic effects of Phx-3.

  • Apoptosis Assays: To confirm that the observed cell death is primarily due to apoptosis.

  • Western Blot Analysis: To investigate the molecular mechanisms underlying Phx-3-induced apoptosis by examining the expression of key signaling proteins.

Selection of a Diverse Cell Line Panel

The choice of cell lines is critical for a meaningful cross-validation study. The panel should include cell lines from different cancer types to assess the breadth of Phx-3's activity. A representative panel could include:

Cell LineCancer TypeKey Characteristics
A549 Lung AdenocarcinomaA well-characterized cell line used in numerous cancer studies.[1]
LN229 GlioblastomaRepresents a highly aggressive and difficult-to-treat brain tumor.[2][3]
MCF-7 Breast CancerAn estrogen receptor-positive cell line, representing a common subtype of breast cancer.[4]
PANC-1 Pancreatic CancerDerived from a pancreatic ductal adenocarcinoma, known for its resistance to therapy.[7]
PC-3 Prostate CancerAn androgen-independent prostate cancer cell line, representing advanced disease.[8][9]
HEL Normal Human Lung FibroblastA non-cancerous cell line to assess the selectivity of Phx-3 for cancer cells.[4]
Experimental Workflow

The following diagram illustrates the proposed workflow for the cross-validation study.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis & Comparison A Seed selected cell lines (A549, LN229, MCF-7, PANC-1, PC-3, HEL) B Treat with varying concentrations of Phx-3 A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V) B->D E Western Blot Analysis B->E F Determine IC50 values C->F G Quantify apoptotic cell population D->G H Analyze protein expression levels E->H I Cross-cell line comparison of Phx-3 effects F->I G->I H->I

Caption: Experimental workflow for the cross-validation of Phx-3.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments in this cross-validation study. These protocols are designed to be self-validating by including appropriate controls.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a serial dilution of Phx-3 (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Phx-3 that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in necrotic cells (detected by Propidium Iodide - PI).

Protocol:

  • Cell Treatment: Treat cells with Phx-3 at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.[15][16] This protocol will focus on key proteins involved in apoptosis, such as cleaved Caspase-3 and PARP.

Protocol:

  • Protein Extraction: Treat cells with Phx-3 at its IC50 concentration for 24 hours. Lyse the cells in RIPA buffer to extract total protein.[17]

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Comparative Data Analysis and Expected Outcomes

The data obtained from these experiments will allow for a comprehensive comparison of Phx-3's effects across the selected cell lines.

Comparative IC50 Values

The IC50 values obtained from the MTT assay will provide a quantitative measure of Phx-3's potency in each cell line.

Cell LinePredicted IC50 (µM) of Phx-3 at 48h
A549 5 - 15
LN229 10 - 25
MCF-7 15 - 30
PANC-1 20 - 40
PC-3 10 - 20
HEL > 100

Note: These are hypothetical values based on the general understanding of Phx-3's activity and are intended for illustrative purposes.

Differential Induction of Apoptosis

The percentage of apoptotic cells will vary between cell lines, indicating differential sensitivity to Phx-3-induced apoptosis.

Cell Line% Apoptotic Cells (Annexin V+) after 24h treatment with IC50 concentration
A549 60 - 80%
LN229 50 - 70%
MCF-7 40 - 60%
PANC-1 30 - 50%
PC-3 55 - 75%
HEL < 10%

Note: These are hypothetical values for illustrative purposes.

Mechanistic Insights and Signaling Pathways

The proposed mechanism of action for Phx-3 involves the generation of ROS, leading to the activation of apoptotic pathways. The following diagram illustrates this proposed signaling cascade.

G Phx3 2-Aminophenoxazine-3-one (Phx-3) ROS Increased Reactive Oxygen Species (ROS) Phx3->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for Phx-3-induced apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the cross-validation of 2-Aminophenoxazine-3-one's anti-cancer effects. By employing a diverse panel of cell lines and a multi-faceted experimental approach, researchers can gain valuable insights into the compound's therapeutic potential, selectivity, and mechanism of action. The results of such a study will be instrumental in guiding future preclinical and clinical development of Phx-3 as a potential anti-cancer agent. Further investigations could explore the role of specific genetic mutations or protein expression profiles in determining cellular sensitivity to Phx-3, potentially leading to the identification of predictive biomarkers for patient stratification.

References

  • Delphinidin Increases the Sensitivity of Ovarian Cancer Cell Lines to 3-bromopyruvate. (2021).
  • Delphinidin Increases the Sensitivity of Ovarian Cancer Cell Lines to 3-Bromopyruv
  • 2-Aminophenoxazine-3-one induces cellular apoptosis by causing rapid intracellular acidification and generating reactive oxygen species in human lung adenocarcinoma cells. (n.d.). PubMed.
  • The mechanism of action of the new antiinflammatory compound ML3000: inhibition of 5-LOX and COX-1/2. (n.d.). PubMed.
  • AMPA inhibits cell growth in cancer cell lines but not in normal cell lines. (n.d.).
  • Masticadienonic and 3α-OH Masticadienoic Acids Induce Apoptosis and Inhibit Cell Proliferation and Tumor Growth in Prostate Cancer Xenografts In Vivo. (n.d.).
  • Docosahexaenoic Acid Inhibits Cell Proliferation through a Suppression of c-Myc Protein in Pancreatic Ductal Adenocarcinoma Cells. (n.d.). MDPI.
  • Cell Viability Assays. (2013).
  • What is the mechanism of Aminophenazone?. (2024).
  • Cellular and Molecular Progression of Prostate Cancer: Models for Basic and Preclinical Research. (n.d.).
  • Authenticated Pancreatic Cancer Cell Lines. (n.d.). Sigma-Aldrich.
  • Western blot protocol. (n.d.). Abcam.
  • In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. (2025). PubMed Central.
  • 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229. (2013). PubMed.
  • MTT assay protocol. (n.d.). Abcam.
  • Inhibitors of the protease domain of urokinase-type plasminogen activ
  • ECVAM retrospective validation of in vitro micronucleus test (MNT). (n.d.).
  • How clinically relevant are prostate cancer cell lines? A comprehensive characterisation and multiomics comparison. (2024). bioRxiv.
  • General Protocol for Western Blotting. (n.d.). Bio-Rad.
  • MTT Proliferation Assay Protocol. (2025).
  • Materials and Methods Cell viability assay. (n.d.). Unknown Source.
  • Urokinase. (n.d.). Wikipedia.
  • 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229. (2025).
  • Cell Viability Assays. (n.d.). Thermo Fisher Scientific.
  • pancreatic cancer - The human cell line. (n.d.).
  • Western Blot: Principles, Procedures, and Clinical Applications. (2025).
  • Phenotype and Genotype of Pancreatic Cancer Cell Lines. (n.d.).
  • Cell viability assays. (n.d.). Abcam.
  • Western Blot Sample Preparation Protocol. (n.d.). Thermo Fisher Scientific.
  • The Complete Set of Human Prostate Cancer Cell Lines. (n.d.). Neuromics.
  • MTT Cell Proliferation Assay. (n.d.).
  • The Urokinase-type Plasminogen Activator and the Generation of Inhibitors of Urokinase Activity and Signaling. (2011). Bentham Science.
  • Biological Characteristics of Prostate Cancer Cell Lines: 22Rv1, PC3, LNCaP. (2020). AcceGen.
  • Cell Viability Assays. (2025).
  • Pancreatic cancer cell lines as patient-derived avatars: genetic characterisation and functional utility. (n.d.). Gut.
  • Western Blot Protocol. (n.d.). Proteintech.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • What are the commonly used cell lines for prost
  • 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. (n.d.).
  • Pancreatic Cancer Panel. (n.d.).
  • Identification of a novel inhibitor of urokinase-type plasminogen activator. (2007).
  • Urokinase (U-PA); Converts Plasminogen into Plasmin. (2019). YouTube.

Sources

Benchmarking 3-Amidinophenoxyacetic acid against known inhibitors/activators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of 3-Amidinophenoxyacetic Acid

3-Amidinophenoxyacetic acid (3-APA) represents a specialized class of synthetic, low-molecular-weight serine protease inhibitors. Structurally derived from benzamidine , it distinguishes itself by the addition of a phenoxyacetic acid tail at the meta (3-) position.

While Benzamidine remains the industry standard for general reversible inhibition, and PMSF for irreversible inactivation, 3-APA offers a unique "middle ground" utility. Its carboxylic acid moiety provides a chemical handle for immobilization (affinity chromatography) without compromising the amidine-mediated active site binding. Crucially, its performance is defined by its structural isomerism : unlike its para (4-) analogs which can act as transition-state mimics, the meta (3-) orientation of 3-APA dictates a strictly competitive, non-covalent binding mode.

This guide benchmarks 3-APA against standard alternatives, providing experimental protocols for Ki determination and affinity resin preparation.

Mechanistic Benchmarking: The "Meta" vs. "Para" Effect

To understand the utility of 3-APA, one must compare it to its structural relatives. The primary mechanism is competitive inhibition —the amidine group mimics the side chain of Arginine/Lysine, inserting itself into the S1 specificity pocket of trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa).

Structural Logic
  • Benzamidine: The core pharmacophore. Binds deeply into the S1 pocket; Asp189 (in trypsin) forms a salt bridge with the amidine.

  • 3-Amidinophenoxyacetic acid (Meta): The phenoxyacetic tail points away from the catalytic triad (Ser195, His57, Asp102). It does not form a hemiketal transition-state adduct.[1] This results in a classic competitive inhibition profile similar to benzamidine.

  • 4-Amidinophenylpyruvate (Para): A "Transition-State Analog." The keto group in the para position is geometrically positioned to form a covalent hemiketal with Ser195, resulting in significantly higher potency (Ki ~1 µM) compared to the meta isomer.

Key Insight: 3-APA is chosen not for "ultra-high" potency, but for controlled reversibility and chemical versatility (e.g., creating affinity columns where the ligand must not bind too tightly to allow elution).

Comparative Performance Metrics

The following table synthesizes inhibition constants (Ki) and physicochemical properties.

Feature3-Amidinophenoxyacetic Acid Benzamidine p-Amidinophenylpyruvate PMSF
Primary Target Trypsin, Thrombin, Factor XaTrypsin-like ProteasesThrombin, TrypsinSerine Proteases (Broad)
Mechanism Competitive (Reversible)Competitive (Reversible)Transition-State Analog (Reversible)Irreversible (Covalent)
Ki (Trypsin) ~20 - 50 µM (Est.)18 µM0.6 µMN/A (k_inact driven)
Ki (Thrombin) ~10 - 30 µM (Est.)~200 µM1.3 µMN/A
Stability (pH 7) High (Ether linkage stable)HighHighLow (t1/2 ~1h)
Solubility High (Acidic tail increases polarity)ModerateModeratePoor (Requires EtOH/IPA)
Toxicity LowLowLowHigh (Neurotoxic)
Primary Use Affinity Ligand, CrystallographyBuffer AdditiveHigh-Potency StudiesLysis Buffer Additive

*Note: Ki values for 3-APA are estimated based on m-amidinophenylpyruvate (m-APPA) data, which shares the meta-positioning steric constraints preventing hemiketal formation.

Visualization: Mechanism of Action

The following diagram illustrates the competitive binding pathway and the structural divergence between the meta (3-APA) and para (p-APPA) binding modes.

ProteaseInhibition cluster_0 Free Components cluster_1 Binding Modes Enzyme Serine Protease (Active Site: Ser195) Complex_3 E-I Complex (3-APA) Classic Competitive No Covalent Bond Enzyme->Complex_3 + 3-APA (Reversible) Complex_4 Transition State (p-APPA) Hemiketal Adduct (Ser195-O-C) Enzyme->Complex_4 + p-APPA (High Affinity) Inhibitor_3 3-APA (Meta-Isomer) Inhibitor_3->Complex_3 Inhibitor_4 p-APPA (Para-Isomer) Inhibitor_4->Complex_4 Complex_3->Complex_4 Steric Constraint: Meta-position prevents hemiketal formation

Caption: Comparative binding logic. 3-APA (Meta) forms a reversible Michaelis complex, whereas Para-analogs can access a tighter transition-state geometry.

Experimental Protocols

Protocol A: Determination of Ki (Inhibition Constant)

This protocol validates the potency of 3-APA against Trypsin using a chromogenic substrate (BAPNA).

Reagents:

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

  • Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide), 10 mM in DMSO.

  • Inhibitor: 3-Amidinophenoxyacetic acid (Prepare 0.1 mM - 10 mM serial dilutions in water).

Workflow:

  • Baseline: In a microplate, add 150 µL Buffer + 20 µL Substrate (Final conc. 1 mM).

  • Inhibitor Titration: Add 10 µL of 3-APA at varying concentrations (0, 10, 50, 100, 500 µM).

  • Initiation: Add 20 µL Trypsin to start the reaction.

  • Measurement: Monitor Absorbance at 410 nm (p-nitroaniline release) every 30 seconds for 10 minutes at 25°C.

  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. [Inhibitor].
      
    • Use the Dixon Plot (

      
       vs. 
      
      
      
      ) to determine
      
      
      (x-intercept).
    • Expected Result: Linear competitive inhibition pattern.

Protocol B: Synthesis of 3-APA Affinity Resin

3-APA is an excellent ligand for purifying serine proteases because its binding is reversible (allowing elution) and it has a carboxylic acid handle.

Reagents:

  • Matrix: EAH-Sepharose 4B (Amino-functionalized agarose).

  • Ligand: 3-Amidinophenoxyacetic acid.[2]

  • Coupling Agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Step-by-Step:

  • Wash: Wash 10 mL of EAH-Sepharose with 0.5 M NaCl to remove preservatives.

  • Activation: Dissolve 100 mg of 3-APA in 10 mL distilled water (pH adjusted to 4.5). Add to resin.

  • Coupling: Add 200 mg EDC to the slurry. Maintain pH at 4.5–6.0 for 2 hours.

  • Incubation: Rotate gently overnight at 4°C.

  • Blocking: Wash resin and block unreacted amines with 1 M Acetic Acid.

  • Validation: Test the column by loading crude trypsin; elute with 100 mM Benzamidine or Low pH (pH 3.0) buffer.[3]

Workflow Visualization: Affinity Purification Logic

This diagram details the logic of using 3-APA as a "bait" for protease purification.

AffinityPurification Start Crude Lysate (Mixture of Proteins) Column 3-APA Affinity Column (Ligand Immobilized) Start->Column Load Sample (pH 7-8) Wash Wash Step (Remove Non-Specifics) Column->Wash Protease Binds to 3-APA Others Flow Through Elution Elution Step (Competitive or pH Change) Wash->Elution Add Free Benzamidine or Lower pH Pure Purified Serine Protease Elution->Pure Inhibitor Competition Releases Enzyme

Caption: Purification workflow utilizing the reversible binding nature of 3-APA ligands.

References

  • Stürzebecher, J., et al. (1989). "Aromatic tris-amidines: A new class of highly active inhibitors of trypsin-like proteases." Thrombosis Research.

  • Walter, J., & Bode, W. (1983). "The X-ray crystal structure analysis of the refined complex formed by bovine trypsin and p-amidinophenylpyruvate at 1.4 A resolution." Hoppe-Seyler's Zeitschrift für physiologische Chemie.

  • Tanizawa, K., et al. (1971). "Inverse substrates for trypsin. Efficient enzymatic hydrolysis of specific aromatic esters." Journal of the American Chemical Society.

  • Markwardt, F., et al. (1974). "Synthetic inhibitors of serine proteinases. 13. Quantitative structure-activity relationships of benzamidines." Pharmazie.

  • Lab Safety & Properties: PubChem Compound Summary for substituted phenylacetic acids.

Sources

Independent Verification Guide: 3-Amidinophenoxyacetic Acid Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Verification & Comparison Guide Target Enzyme Class: Serine Proteases (Trypsin-like)

Executive Summary & Mechanistic Grounding

3-Amidinophenoxyacetic acid is a synthetic, low-molecular-weight competitive inhibitor targeting trypsin-like serine proteases. Unlike broad-spectrum peptide inhibitors (e.g., Leupeptin) or irreversible alkylating agents (e.g., PMSF), this molecule relies on a reversible, electrostatic "lock-and-key" interaction.

Its primary utility lies in its structural specificity: the benzamidine moiety mimics the side chain of Arginine (the natural substrate amino acid), allowing it to dock precisely into the enzyme's S1 specificity pocket. The attached phenoxyacetic acid tail serves as a steric modulator or a linker for immobilization in affinity chromatography applications.

The Molecular Mechanism: Competitive Inhibition

The inhibition is driven by two critical interactions within the active site of the protease (e.g., Trypsin, Thrombin):

  • Electrostatic Salt Bridge: The positively charged amidinium group (

    
    ) forms a strong salt bridge with the negatively charged carboxylate of Aspartate 189  (in Trypsin numbering) located at the bottom of the S1 specificity pocket.
    
  • Steric Blockade: By occupying the S1 pocket, the inhibitor prevents the natural substrate's Arginine or Lysine residue from entering. This blocks the catalytic triad (His57, Asp102, Ser195) from accessing the scissile peptide bond, effectively silencing the enzyme without permanently modifying it.

Visualization: Mechanism of Action

The following diagram illustrates the competitive displacement mechanism at the molecular level.

Mechanism Enzyme Serine Protease (Trypsin-like) S1_Pocket S1 Specificity Pocket (Asp189) Enzyme->S1_Pocket Contains Substrate Natural Substrate (Arg/Lys Residue) S1_Pocket->Substrate Attracts (Electrostatic) Inhibitor 3-Amidinophenoxyacetic Acid (Amidinium Group) S1_Pocket->Inhibitor Attracts (Stronger Salt Bridge) Complex_ES Enzyme-Substrate Complex (Catalysis Proceeds) Substrate->Complex_ES Binding Complex_EI Enzyme-Inhibitor Complex (Catalysis Blocked) Inhibitor->Complex_EI Competitive Binding Complex_EI->Complex_ES Inhibitor prevents Substrate entry

Caption: Competitive inhibition pathway showing the exclusion of the natural substrate via high-affinity docking of the amidinium group into the S1 pocket.

Comparative Analysis: Performance vs. Alternatives

To verify the performance of 3-Amidinophenoxyacetic acid, it must be benchmarked against standard inhibitors. The following table contrasts its biochemical profile with the three most common alternatives in the lab.

Feature3-Amidinophenoxyacetic AcidBenzamidine (Standard)Leupeptin (Peptide)PMSF (Chemical)
Mechanism Competitive (Reversible)Competitive (Reversible)Transition State Analog (Reversible)Sulfonylation (Irreversible)
Target Specificity High (Trypsin-like S1 pocket)High (Trypsin-like S1 pocket)Broad (Serine & Cysteine proteases)Broad (Serine proteases)
Binding Affinity (

)

M range (Moderate)

M (Trypsin)
nM range (Tight)N/A (Covalent)
Stability High (Stable in solution)HighModerate (Peptide degradation)Low (Hydrolyzes in water)
Reversibility Yes (Dialysis/Dilution)YesYes (Slow dissociation)No (Permanent)
Primary Use Case Affinity Ligand / Specific InhibitionBuffer Additive / PurificationCell Culture / LysisLysis / Protein Protection

Key Insight for Researchers: While Leupeptin binds tighter (lower


), it is less specific. 3-Amidinophenoxyacetic acid is superior when you need to recover active enzyme  later (due to full reversibility) or when designing affinity chromatography media , as the phenoxyacetic acid tail provides a linker handle that Benzamidine lacks.

Experimental Verification Protocols

To independently verify the mechanism and efficacy of 3-Amidinophenoxyacetic acid in your lab, follow these two self-validating protocols.

Protocol A: Determination of Inhibition Constant ( )

This assay validates the competitive nature of the inhibition.[1] If the mechanism is correct,


 will remain constant while 

increases (apparent

) as inhibitor concentration rises.

Materials:

  • Enzyme: Trypsin (Bovine Pancreatic), 0.5 mg/mL in 1mM HCl.

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).

  • Inhibitor: 3-Amidinophenoxyacetic acid (Stock: 10 mM in water).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.

Workflow Diagram:

Workflow Prep 1. Preparation (Buffer, Enzyme, Substrate) Mix 2. Reaction Mix (Vary [I] and [S]) Prep->Mix Combine Measure 3. Kinetic Measurement (Abs @ 405nm) Mix->Measure Monitor pNA release Analyze 4. Data Analysis (Lineweaver-Burk) Measure->Analyze Plot 1/V vs 1/[S]

Caption: Kinetic assay workflow to determine the inhibition constant (Ki) using spectrophotometric analysis.

Step-by-Step Procedure:

  • Baseline: Prepare a substrate dilution series (BAPNA) ranging from 0.1 mM to 2.0 mM.

  • Inhibitor Setup: Prepare reaction wells with fixed enzyme concentration and three distinct inhibitor concentrations (e.g., 0

    
    M, 50 
    
    
    
    M, 100
    
    
    M).
  • Reaction: Initiate reaction by adding Enzyme to the Substrate + Inhibitor mix.

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 5 minutes at 25°C.

  • Validation:

    • Plot

      
       vs. 
      
      
      
      (Lineweaver-Burk).
    • Success Criteria: The lines for different inhibitor concentrations should intersect at the Y-axis (same

      
      ), confirming competitive inhibition.
      
Protocol B: Reversibility Check (Dialysis Test)

This simple test confirms the inhibitor does not covalently modify the enzyme (unlike PMSF).

  • Incubate: Mix Trypsin + 3-Amidinophenoxyacetic acid (at 10x

    
    ) for 30 minutes. Verify near-zero activity using BAPNA.
    
  • Dialyze: Dialyze the mixture against large volumes of inhibitor-free buffer overnight at 4°C (using a 10 kDa cutoff membrane).

  • Retest: Measure activity of the dialyzed enzyme.

  • Success Criteria: The enzyme should recover >85% of its original activity compared to a non-inhibited control treated similarly.

References

  • Mechanism of Serine Proteases & Inhibition Hedstrom, L. "Serine Protease Mechanism and Specificity."[2] Chemical Reviews, 2002.

  • Benzamidine Derivatives in Enzymology Tanizawa, K. et al. "Inverse substrates for trypsin. Efficient enzymatic hydrolysis of specific aromatic esters." Journal of the American Chemical Society, 1977. (Establishes the binding mode of amidino-phenyl derivatives).

  • Affinity Chromatography Principles Cytiva (formerly GE Healthcare). "Affinity Chromatography: Principles and Methods." (Detailed guide on using benzamidine-like ligands for purification).

  • Standard Protease Assay Protocols Worthington Biochemical Corporation. "Trypsin Assay Protocol." (Standard BAPNA assay methodology).

Sources

A Comparative Guide to the In Vivo Efficacy of 3-Amidinophenoxyacetic Acid Derivatives as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of serine protease inhibitors, the 3-amidinophenoxyacetic acid scaffold has given rise to potent therapeutic candidates. This guide provides an in-depth, objective comparison of the in vivo efficacy of its key derivatives, supported by experimental data and mechanistic insights. We will delve into the nuances of their performance in various disease models, offering a clear perspective on their therapeutic potential.

Introduction: The 3-Amidinophenoxyacetic Acid Scaffold

3-Amidinophenoxyacetic acid itself is a foundational chemical structure. While direct in vivo efficacy data for the parent compound is scarce in publicly available literature, its true value lies in serving as a blueprint for the synthesis of highly potent serine protease inhibitors. By modifying this core structure, medicinal chemists have developed derivatives with enhanced target specificity and improved pharmacokinetic profiles. This guide will focus on two of the most prominent and clinically relevant derivatives: Nafamostat Mesilate and Camostat Mesilate.

Serine proteases are a class of enzymes crucial in a vast array of physiological and pathological processes, including digestion, blood coagulation, inflammation, and viral entry into host cells.[1] Dysregulation of serine protease activity is implicated in a range of diseases, making them attractive targets for therapeutic intervention. The derivatives of 3-amidinophenoxyacetic acid have demonstrated significant promise in modulating the activity of these enzymes in vivo.

Mechanism of Action: Targeting Serine Proteases

Nafamostat and Camostat exert their therapeutic effects by inhibiting the activity of various serine proteases. A key target for both compounds is transmembrane protease, serine 2 (TMPRSS2), a cell surface protease that plays a critical role in the activation of viral spike proteins, including that of SARS-CoV-2, enabling viral entry into host cells.[1][2] By inhibiting TMPRSS2, these drugs can effectively block a crucial step in the viral life cycle.[3]

In the context of pancreatitis, these derivatives inhibit trypsin, a serine protease produced in the pancreas. Premature activation of trypsin within the pancreas is a key event in the pathogenesis of pancreatitis, leading to autodigestion of the organ and a subsequent inflammatory cascade. By inhibiting trypsin, Nafamostat and Camostat can mitigate pancreatic damage and inflammation.

The inhibitory action of these molecules involves the formation of a stable, covalent intermediate with the serine residue in the active site of the protease, rendering the enzyme inactive.[4][5] Molecular modeling and in vitro studies suggest that nafamostat forms a more stable covalent intermediate with TMPRSS2 compared to camostat, which may contribute to its higher potency.[5]

cluster_0 Viral Entry Inhibition cluster_1 Pancreatitis Pathogenesis Inhibition Virus Virus TMPRSS2 TMPRSS2 Virus->TMPRSS2 Spike Protein Cleavage Host_Cell Host_Cell TMPRSS2->Host_Cell Facilitates Viral Entry Nafamostat_Camostat_V Nafamostat / Camostat Nafamostat_Camostat_V->TMPRSS2 Inhibition Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Premature Activation Pancreatic_Damage Pancreatic_Damage Trypsin->Pancreatic_Damage Autodigestion & Inflammation Nafamostat_Camostat_P Nafamostat / Camostat Nafamostat_Camostat_P->Trypsin Inhibition

Caption: Mechanism of action for Nafamostat and Camostat.

In Vivo Efficacy Comparison: Nafamostat vs. Camostat

Direct comparative studies in animal models have provided valuable insights into the relative in vivo efficacy of Nafamostat and Camostat.

Antiviral Efficacy (SARS-CoV-2)

In mouse models of COVID-19, nafamostat has demonstrated greater potency in reducing SARS-CoV-2 pulmonary infection compared to camostat.[6] This suggests that nafamostat may be a more promising candidate for the prevention or treatment of COVID-19 lung disease.[6] In vitro studies corroborate these findings, showing that nafamostat inhibits SARS-CoV-2 spike protein-initiated membrane fusion at a concentration approximately 10-fold lower than camostat.[7]

CompoundAnimal ModelKey FindingsReference
Nafamostat Mesilate Mouse (COVID-19)Reduced lung tissue viral load and disease severity. Showed greater potency than camostat in inhibiting SARS-CoV-2 infection.[6]
Camostat Mesilate Mouse (COVID-19)Demonstrated protective effects in animal models of coronavirus infection.[8]
Comparative In vitroNafamostat inhibited SARS-CoV-2 S protein-initiated fusion at a concentration ~10-fold lower than camostat.[7]
Efficacy in Pancreatitis

Both Nafamostat and Camostat have shown efficacy in animal models of pancreatitis. Oral administration of camostat mesilate in a rat model of chronic pancreatitis induced by dibutyltin dichloride (DBTC) was found to inhibit inflammation, cytokine expression, and fibrosis in the pancreas.[9]

CompoundAnimal ModelKey FindingsReference
Nafamostat Mesilate Rat (Exertional Heat Stroke)Mitigated coagulopathy, alleviated thrombus burden, and improved the 72-hour survival rate.[10]
Camostat Mesilate Rat (Chronic Pancreatitis)Inhibited inflammation, cytokine expression, and fibrosis in the pancreas.[9]

Structure-Activity Relationship (SAR)

The enhanced potency of nafamostat can be partly attributed to its chemical structure. The guanidinobenzoyl moiety is a key feature for the inhibitory activity of these compounds against trypsin-like serine proteases.[4] Molecular dynamics simulations have revealed that the guanidinium group is critical for driving the association of both drugs with the TMPRSS2 catalytic center.[2]

The structural differences between Nafamostat and Camostat, though subtle, lead to different binding kinetics and stability of the enzyme-inhibitor complex. It is suggested that nafamostat is more readily available to form a stable covalent enzyme-substrate intermediate with TMPRSS2, which likely accounts for its higher potency.[4][5] This highlights the importance of the 6-amidino-2-naphthyl group in nafamostat for its enhanced activity.[11]

Scaffold 3-Amidinophenoxyacetic Acid Scaffold Guanidinobenzoyl Guanidinobenzoyl Moiety (Key for Inhibition) Scaffold->Guanidinobenzoyl Naphthyl 6-Amidino-2-naphthyl Group (Nafamostat) Enhances Potency Guanidinobenzoyl->Naphthyl Other_Modifications Other Modifications (Camostat) Modulate Activity Guanidinobenzoyl->Other_Modifications

Caption: Key structural features influencing activity.

Experimental Protocols

To ensure the reproducibility and validity of in vivo efficacy studies, standardized experimental protocols are essential. Below is a representative protocol for inducing acute pancreatitis in a rat model, a common method for evaluating the efficacy of serine protease inhibitors.

Caerulein-Induced Acute Pancreatitis in Rats

This model is widely used due to its reproducibility and the resulting pathology closely mimicking mild acute pancreatitis in humans.[12][13]

Materials:

  • Male Wistar rats (200-250 g)

  • Caerulein (or its analogue)

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Test compounds (Nafamostat, Camostat) and vehicle

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the rats for 12-18 hours before the induction of pancreatitis, with continued access to water.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.

  • Induction of Pancreatitis: Administer a supramaximal dose of caerulein. A common method is through intravenous (IV) infusion at a rate of 5 µg/kg/hr for a duration of 6-12 hours.[13] Alternatively, repeated intraperitoneal (IP) injections can be used.[14]

  • Treatment Administration: Administer the test compounds (Nafamostat or Camostat) or vehicle at predetermined time points. Administration can be before, during, or after the induction of pancreatitis, depending on the study's objective (prophylactic or therapeutic). The route of administration (e.g., IV, IP, oral) should be chosen based on the compound's properties.

  • Monitoring and Sample Collection: Monitor the animals for the duration of the experiment. At the end of the study period, euthanize the animals and collect blood and pancreas tissue samples.

  • Efficacy Endpoints:

    • Biochemical Analysis: Measure serum levels of amylase and lipase.

    • Histopathological Examination: Assess pancreatic edema, inflammatory cell infiltration, and acinar cell necrosis in H&E-stained tissue sections.

    • Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the pancreas.

    • Cytokine Levels: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or pancreatic tissue homogenates.

Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Caerulein Anesthesia Anesthesia Fasting->Anesthesia Caerulein Induction Induction Anesthesia->Induction Caerulein Treatment Treatment Induction->Treatment Test Compound / Vehicle Monitoring Monitoring Treatment->Monitoring Blood & Pancreas Euthanasia Euthanasia Monitoring->Euthanasia Blood & Pancreas Sample_Collection Sample_Collection Euthanasia->Sample_Collection Blood & Pancreas Biochemical Biochemical Sample_Collection->Biochemical Amylase, Lipase Histopathology Histopathology Sample_Collection->Histopathology Edema, Necrosis MPO_Assay MPO_Assay Sample_Collection->MPO_Assay Neutrophil Infiltration Cytokine_Analysis Cytokine_Analysis Sample_Collection->Cytokine_Analysis TNF-α, IL-6

Caption: Workflow for caerulein-induced pancreatitis model.

Conclusion and Future Perspectives

The derivatives of 3-amidinophenoxyacetic acid, particularly Nafamostat and Camostat, are potent serine protease inhibitors with significant therapeutic potential. In vivo comparative studies, especially in the context of viral diseases, suggest that Nafamostat exhibits superior efficacy to Camostat. This is likely due to structural features that enhance its ability to form a stable inhibitory complex with target proteases like TMPRSS2.

The choice between these derivatives for a specific application will depend on a variety of factors, including the target disease, the desired route of administration, and the pharmacokinetic profile. For instance, camostat is orally available, which may be an advantage in certain clinical settings.[15]

Future research should focus on:

  • Head-to-head in vivo comparisons in a wider range of disease models to provide a more comprehensive understanding of their relative efficacy.

  • Development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies will be crucial in guiding these efforts.[16][17]

  • Exploration of combination therapies to enhance therapeutic outcomes and potentially reduce required dosages, thereby minimizing potential side effects.

This guide provides a solid foundation for researchers and drug developers working with 3-amidinophenoxyacetic acid derivatives. By understanding their comparative in vivo efficacy, mechanism of action, and the experimental methodologies for their evaluation, the scientific community can continue to advance these promising compounds towards clinical applications.

References

  • In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. PubMed Central.
  • The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19. mBio - ASM Journals. August 3, 2021.
  • The anticoagulant nafamostat potently inhibits SARS-CoV-2 infection in vitro. bioRxiv. April 23, 2020.
  • Nafamostat mesylate augments survival in rats afflicted by exertional he
  • Camostat mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stell
  • Ability of Nafamostat Mesilate to Prolong Filter Patency during Continuous Renal Replacement Therapy in Patients at High Risk of Bleeding: A Randomized Controlled Study. PLOS One.
  • Spontaneous binding of potential COVID-19 drugs (Camostat and Nafamostat) to human serine protease TMPRSS2. PMC - NIH.
  • Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamost
  • CAMOSTAT MESILATE – Application in Therapy and Current Clinical Research.
  • Synthesis and structure-activity study of protease inhibitors. V.
  • Efficacy and safety of nafamostat mesilate anticoagulation in blood purification treatment of critically ill patients: a systematic review and meta-analysis. NIH. August 5, 2022.
  • Review of experimental animal models of acute pancre
  • Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19. Microbiology Spectrum. April 12, 2022.
  • The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. September 16, 2021.
  • Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamost
  • Experimental Acute Pancreatitis Models: History, Current Status, and Role in Transl
  • Nafamost
  • Experimental Models of Pancreatitis. Clinical Endoscopy. May 31, 2014.
  • (PDF) Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity.
  • Efficacy and safety of Nafamostat mesylate in p
  • The Structure-property Relationships of Clinically Approved Protease Inhibitors.
  • Difference in the inhibitory mechanism against TMPRSS2 between camostat and nafamostat: implications for drug design.
  • Nafamostat mesylate augments survival in rats afflicted by exertional he
  • Establishment of a Mouse Severe Acute Pancreatitis Model using Retrograde Injection of Sodium Taurocholate into the Biliopancre
  • Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. PubMed. October 15, 2014.
  • Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. PMC.
  • The site of camostat and nafamostat action in the coronavirus 229E...
  • A Phase 2 Randomized, Double-Blind, Placebo-controlled Trial of Oral Camostat Mesylate for Early Treatment of COVID-19 Outp
  • Protocols of the most used acute pancreatitis (AP)
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.